OVA-E1 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H76N10O14 |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |
InChI Key |
KBPDNGCJCDHTEX-MHIFUCQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of OVA-E1 Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA) and its derived peptides are cornerstone tools in immunological research, serving as model antigens for studying T-cell activation, immune tolerance, and the development of vaccines and immunotherapies. Among the numerous OVA-derived peptides, OVA-E1 holds a unique position. It is an antagonist variant of the immunodominant MHC class I-restricted peptide SIINFEKL (OVA 257-264). Unlike its parent peptide, which elicits a robust cytotoxic T-lymphocyte (CTL) response, OVA-E1 engages the T-cell receptor (TCR) to deliver a qualitatively different signal, leading to an altered T-cell fate. This technical guide provides a comprehensive overview of the mechanism of action of the OVA-E1 peptide, with a focus on its signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism: From Antigen Presentation to Altered T-Cell Signaling
The action of OVA-E1 is best understood in the context of the canonical antigen presentation pathway of its parent peptide, SIINFEKL.
Antigen Presentation of OVA Peptides
Peptides derived from ovalbumin are presented to T-cells via Major Histocompatibility Complexes (MHC) on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs).
-
MHC Class I Pathway (for CD8+ T-cells): The SIINFEKL peptide (OVA 257-264) is a classic example of an MHC class I-restricted epitope.[1] Endogenously processed OVA is degraded by the proteasome, and the resulting SIINFEKL peptide is transported into the endoplasmic reticulum where it binds to MHC class I molecules (specifically H-2Kb in mice). This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.
-
MHC Class II Pathway (for CD4+ T-cells): Other OVA peptides, such as OVA 323-339, are presented via the MHC class II pathway to CD4+ T-helper cells.[1]
The interaction between the peptide-MHC complex and the T-cell receptor (TCR) is the crucial first step in T-cell activation.
OVA-E1 as an Antagonist Ligand
OVA-E1 is a variant of SIINFEKL, meaning it has a slightly altered amino acid sequence. While it can still be presented by the H-2Kb MHC class I molecule, its interaction with the OT-I TCR (a transgenic TCR that recognizes SIINFEKL) leads to a different downstream signaling cascade. Such peptides are known as Altered Peptide Ligands (APLs) or antagonist peptides.[2]
The antagonistic nature of OVA-E1 means that while it can bind to the TCR, it fails to induce a full productive T-cell response. Instead, it can inhibit the response to the agonist peptide (SIINFEKL).[2] This is not due to a simple lack of signaling, but rather the initiation of an alternative, non-productive signaling pathway.
The Central Role of p38 and JNK Signaling
The defining characteristic of OVA-E1's mechanism of action is its activation of the p38 and c-Jun N-terminal kinase (JNK) signaling cascades.[1] This is a key differentiator from the strong activating signal induced by SIINFEKL, which typically leads to robust activation of pathways like the ERK pathway, culminating in proliferation and cytokine production.
The activation of p38 and JNK in response to APLs is a recognized mechanism for inducing altered T-cell responses, including T-cell anergy or a switch in cytokine profile (e.g., Th1 to Th2 deviation).[3]
Signaling Pathways
Below are diagrams illustrating the signaling pathways involved in the action of OVA peptides.
Quantitative Data
| Parameter | Peptide | Value | Conditions | Reference |
| Binding Affinity (KD) | SIINFEKL | ~10 nM | Binding to H-2Kb | [4] |
| Dissociation Rate (koff) | SIINFEKL | 0.0495 h⁻¹ | Dissociation from H-2Kb on cell surface | [5] |
| Association Rate (kon) | SIINFEKL | 1.627 x 10⁷ M⁻¹h⁻¹ | Association with H-2Kb on cell surface | [5] |
Note: The binding affinity and kinetics of OVA-E1 to H-2Kb and the OT-I TCR would be critical parameters to fully elucidate its mechanism. It is hypothesized that antagonist peptides may have a faster off-rate from the TCR, leading to the altered signaling.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the mechanism of action of OVA-E1 and other OVA peptides.
Protocol 1: In Vitro T-Cell Stimulation with OVA Peptides
Objective: To assess the activation of OVA-specific T-cells in response to peptide stimulation.
Materials:
-
Splenocytes from OT-I transgenic mice (for CD8+ T-cell responses to SIINFEKL and its variants)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)
-
This compound and SIINFEKL peptide (control)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
96-well round-bottom plates
Procedure:
-
Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
-
Label the splenocytes with CFSE according to the manufacturer's protocol. This allows for the tracking of cell division.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into the wells of a 96-well plate.
-
Prepare serial dilutions of the OVA-E1 and SIINFEKL peptides in complete RPMI-1640 medium. A typical starting concentration is 10 µg/mL.
-
Add 100 µL of the peptide solutions to the wells containing the cells. Include a no-peptide control.
-
For antagonism assays, cells can be co-incubated with a fixed concentration of SIINFEKL and varying concentrations of OVA-E1.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD8 and activation markers (e.g., CD69, CD25).
-
Analyze the cells by flow cytometry. T-cell activation is measured by the dilution of the CFSE dye (indicating proliferation) and the upregulation of activation markers.
Protocol 2: Western Blot for p38 and JNK Activation
Objective: To detect the phosphorylation of p38 and JNK in T-cells following stimulation with OVA-E1.
Materials:
-
Purified CD8+ T-cells from OT-I mice
-
This compound and SIINFEKL peptide
-
PMA/Ionomycin (positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total p38, phospho-p38, total JNK, and phospho-JNK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Isolate and purify CD8+ T-cells from the spleens of OT-I mice.
-
Rest the cells in complete RPMI-1640 medium for 2 hours at 37°C.
-
Stimulate the T-cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include SIINFEKL and PMA/Ionomycin as controls.
-
After stimulation, immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 and phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total p38 and total JNK to confirm equal protein loading.
Conclusion
The this compound serves as a powerful tool for dissecting the molecular intricacies of T-cell activation and antagonism. Its mechanism of action hinges on its ability to function as an altered peptide ligand, engaging the TCR to trigger a non-canonical signaling pathway characterized by the activation of p38 and JNK. This leads to an antagonistic effect, inhibiting the full activation of T-cells that would normally be induced by its parent peptide, SIINFEKL. For researchers in immunology and drug development, understanding this mechanism is crucial for the rational design of peptide-based immunomodulatory therapies, whether the goal is to enhance or suppress T-cell responses in the context of cancer, autoimmunity, or infectious diseases. Further research to quantify the binding kinetics of OVA-E1 and to fully map its downstream signaling consequences will undoubtedly provide deeper insights into the fine-tuning of adaptive immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T Cell Receptor (TCR) Antagonism without a Negative Signal: Evidence from T Cell Hybridomas Expressing Two Independent TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation of ERK, p38, and JNK required for Th1 and Th2 deviation in myelin-reactive T cells induced by altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the OVA-E1 Peptide and its Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OVA-E1 peptide is an antagonist variant of the well-characterized immunodominant ovalbumin peptide SIINFEKL (OVA 257-264).[1][2][3][4][5] As a class I (Kb)-restricted peptide epitope, it plays a significant role in the modulation of T-cell activation.[4] This guide provides a comprehensive overview of the this compound, its mechanism of action, and the associated signaling pathways, with a focus on its role in activating the p38 and JNK cascades in thymocytes.[1][2][3][5]
Core Signaling Pathway: Activation of p38 and JNK Mitogen-Activated Protein Kinases
The primary signaling event initiated by the this compound in thymocytes is the activation of the p38 and c-Jun N-terminal kinase (JNK) pathways, which are key regulators of cellular responses to stress, inflammatory cytokines, and other extracellular stimuli. The activation of these pathways by OVA-E1 suggests its potential role in modulating immune responses and T-cell fate.
The proposed signaling cascade begins with the interaction of the this compound, presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, with the T-cell receptor (TCR) on the surface of thymocytes. This interaction, while antagonistic in nature, is sufficient to trigger downstream signaling events leading to the phosphorylation and activation of p38 and JNK.
Quantitative Data Summary
The primary literature describing the this compound focuses on its qualitative effects on T-cell activation and proliferation rather than providing detailed quantitative data on the phosphorylation levels or kinetics of p38 and JNK activation. The available information is summarized below.
| Parameter | Observation | Cell Type | Reference |
| p38 Activation | Activates the p38 cascade | Mutant and Wild-Type Thymocytes | [1][2][3][5] |
| JNK Activation | Activates the JNK cascade | Mutant and Wild-Type Thymocytes | [1][2][3][5] |
| T-cell Proliferation | Little to no proliferation of OT-I T cells | OT-I T cells | [3] |
| Cytokine Production | Low induction of IFN-γ | OT-I T cells | [3] |
Experimental Protocols
Detailed experimental protocols for the specific analysis of OVA-E1-mediated signaling are not explicitly provided in the primary literature. However, a standard methodology for assessing the activation of p38 and JNK pathways in response to peptide stimulation is outlined below.
Protocol: Western Blot Analysis of p38 and JNK Phosphorylation
This protocol describes a generalized procedure for detecting the activation of p38 and JNK MAP kinases in thymocytes following stimulation with the this compound.
1. Cell Culture and Stimulation:
- Culture murine thymocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed the cells at a density of 1 x 10^6 cells/well in a 6-well plate.
- Starve the cells in serum-free media for 2-4 hours prior to stimulation.
- Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0, 5, 15, 30, 60 minutes). A negative control (vehicle) and a positive control (e.g., anisomycin for p38/JNK activation) should be included.
2. Cell Lysis:
- Following stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of the supernatants using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p38 and total JNK.
"Cell_Culture" [label="Thymocyte Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
"Stimulation" [label="this compound Stimulation", fillcolor="#FBBC05", fontcolor="#202124"];
"Lysis" [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];
"Quantification" [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];
"SDS_PAGE" [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Western_Blot" [label="Western Blotting", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Detection" [label="Detection of p-p38 & p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analysis" [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Stimulation";
"Stimulation" -> "Lysis";
"Lysis" -> "Quantification";
"Quantification" -> "SDS_PAGE";
"SDS_PAGE" -> "Western_Blot";
"Western_Blot" -> "Detection";
"Detection" -> "Analysis";
}
Generalized Experimental Workflow for Analyzing OVA-E1 Signaling.
Conclusion
The this compound serves as a valuable tool for studying the intricacies of T-cell receptor signaling and the modulation of downstream pathways. Its ability to activate the p38 and JNK cascades in thymocytes, despite being an antagonist for T-cell proliferation, highlights the complexity of TCR-ligand interactions and their signaling outcomes. Further research is warranted to elucidate the precise molecular mechanisms and to quantify the dose- and time-dependent activation of the p38 and JNK pathways by OVA-E1. Such studies will provide a more complete understanding of its biological function and its potential therapeutic applications in modulating immune responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class I-restricted presentation occurs without internalization or processing of exogenous antigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of an Immune Response: A Technical Guide to the Agonist Peptide SIINFEKL and its Antagonist Variant, OVA-E1
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relationship between the canonical immunodominant peptide, SIINFEKL, and its antagonist variant, OVA-E1. Both peptides are derived from chicken ovalbumin and are presented by the murine MHC class I molecule, H-2Kb, making them invaluable tools for dissecting the molecular and cellular mechanisms of CD8+ T-cell activation, tolerance, and immunotherapy. This document outlines their comparative biochemical and immunological properties, detailed experimental protocols for their characterization, and visual representations of the underlying biological processes.
Core Concepts: The Agonist-Antagonist Relationship
The immune system's ability to mount a precise and effective response to pathogens and cancerous cells hinges on the interaction between the T-cell receptor (TCR) on CD8+ T cells and peptide-MHC class I (pMHC) complexes on the surface of antigen-presenting cells (APCs). The nature of this interaction dictates the downstream signaling cascade and the ultimate fate of the T-cell response.
-
SIINFEKL (OVA257-264): The Archetypal Agonist: The octapeptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) is the immunodominant epitope of chicken ovalbumin for H-2Kb-restricted CD8+ T cells.[1][2] It is a potent agonist, meaning it forms a stable complex with H-2Kb and is recognized by the OT-I TCR (a transgenic TCR specific for this complex) with an affinity and duration sufficient to trigger a full T-cell activation program.[3] This includes proliferation, cytokine secretion (e.g., IFN-γ, IL-2), and the development of cytotoxic effector functions.[4][5]
-
OVA-E1: A Subtle Variation with Profound Consequences: The OVA-E1 peptide is an antagonist variant of SIINFEKL.[6] While the exact sequence of OVA-E1 is not explicitly stated in the provided search results, it is characterized as a peptide that also binds to H-2Kb and is recognized by the OT-I TCR, but fails to induce a full agonistic response. Instead, it can inhibit the response to the agonist peptide. Antagonist peptides typically have altered TCR contact residues, leading to a different quality of TCR signaling. They have been shown to activate certain downstream signaling pathways, such as the p38 and JNK cascades, without leading to full T-cell activation.[1]
The study of such agonist-antagonist pairs is critical for understanding T-cell signaling thresholds, the mechanisms of T-cell anergy and peripheral tolerance, and for the rational design of peptide-based immunotherapies and vaccines.
Quantitative Data Summary
The functional differences between SIINFEKL and OVA-E1 can be quantified through various biochemical and cellular assays. The following tables summarize key comparative data.
| Peptide | Sequence | MHC Allele | Description |
| SIINFEKL | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | H-2Kb | Agonist |
| OVA-E1 | Variant of SIINFEKL | H-2Kb | Antagonist |
| Table 1: General Properties of SIINFEKL and OVA-E1. |
| Parameter | SIINFEKL (Agonist) | OVA-E1 (Antagonist) |
| H-2Kb Binding Affinity (KD) | ~3.04 nM[7] | Binds to H-2Kb[6] (Specific KD not available in search results) |
| TCR/pMHC Half-life (t1/2) | Longer half-life associated with agonist activity[6][8] | Shorter half-life associated with antagonist activity[6][8] |
| T-Cell Activation (EC50) | Low nanomolar to picomolar range for cytokine production[9] | High micromolar or fails to induce a full response[6] |
| Table 2: Comparative Biochemical and Functional Parameters. |
Signaling Pathways and Experimental Workflows
The differential signaling initiated by SIINFEKL and OVA-E1, and the experimental workflows to study them, can be visualized to provide a clearer understanding of the underlying processes.
Caption: TCR signaling cascade initiated by pMHC binding.
Caption: Workflow for Peptide-MHC Class I Binding Assay.
Caption: Workflow for In Vitro T-Cell Proliferation (CFSE) Assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare SIINFEKL and OVA-E1.
Peptide-MHC Class I Binding Assay (RMA-S Cell Stabilization Assay)
This assay measures the ability of exogenous peptides to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient RMA-S cells.
Materials:
-
RMA-S cells
-
Complete RPMI-1640 medium (10% FBS, 2 mM L-glutamine, Pen/Strep)
-
SIINFEKL and OVA-E1 peptides (lyophilized, high purity)
-
Fluorescently conjugated anti-H-2Kb antibody
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Methodology:
-
Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C, 5% CO2. To increase the surface expression of empty H-2Kb molecules, transfer the cells to a 27°C incubator and culture overnight.
-
Peptide Preparation: Reconstitute lyophilized SIINFEKL and OVA-E1 peptides in DMSO to a stock concentration of 10 mM. Prepare serial dilutions of each peptide in serum-free RPMI-1640 medium, typically ranging from 100 µM to 1 pM.
-
Peptide Incubation: Harvest the RMA-S cells cultured at 27°C and wash with serum-free RPMI-1640. Resuspend the cells to a concentration of 1 x 106 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate. Add 100 µL of the diluted peptides to the respective wells. Include a no-peptide control and a positive control with a known high-affinity peptide.
-
Stabilization: Incubate the plate at 37°C for 2-4 hours to allow for peptide binding and stabilization of H-2Kb molecules.
-
Staining: After incubation, wash the cells twice with cold FACS buffer. Resuspend the cells in 50 µL of FACS buffer containing the fluorescently conjugated anti-H-2Kb antibody at a pre-titrated optimal concentration. Incubate on ice for 30 minutes in the dark.
-
Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) of H-2Kb staining for each peptide concentration. Plot the MFI against the peptide concentration and fit a sigmoidal dose-response curve to determine the concentration of peptide required for half-maximal stabilization (EC50) or the IC50 in a competitive binding assay format.
In Vitro T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of antigen-specific CD8+ T cells in response to peptide stimulation by tracking the dilution of the fluorescent dye CFSE.[1]
Materials:
-
Spleen and lymph nodes from OT-I transgenic mice
-
C57BL/6 mice for splenocyte preparation (APCs)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
SIINFEKL and OVA-E1 peptides
-
Fluorescently conjugated antibodies against CD8 and a viability dye
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
OT-I T-Cell Isolation and Labeling: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Isolate CD8+ T cells using a negative selection kit. Resuspend the purified OT-I T cells at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10 minutes. Quench the reaction by adding 5 volumes of cold complete RPMI-1640 medium. Wash the cells three times with complete medium.
-
APC Preparation: Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI-1640.
-
Peptide Pulsing: Incubate the C57BL/6 splenocytes with various concentrations of SIINFEKL or OVA-E1 peptides (typically from 1 µM down to 1 pM) for 2 hours at 37°C.[1] To remove unbound peptide, wash the splenocytes three times.
-
Co-culture: In a 96-well round-bottom plate, co-culture 1 x 105 CFSE-labeled OT-I T cells with 2 x 105 peptide-pulsed splenocytes in a final volume of 200 µL of complete RPMI-1640.[1] Include a no-peptide control and a positive control with a mitogen like Concanavalin A or anti-CD3/CD28 beads.
-
Incubation: Culture the cells for 72 hours at 37°C, 5% CO2.
-
Staining and Flow Cytometry: Harvest the cells and stain with a viability dye and a fluorescently conjugated anti-CD8 antibody. Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, CD8+ T cells and analyze the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity. Quantify the percentage of divided cells or the proliferation index.
In Vivo Mouse Immunization and T-Cell Response Analysis
This protocol outlines a general procedure for immunizing mice with peptides to assess the in vivo T-cell response.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
SIINFEKL and OVA-E1 peptides
-
Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C))
-
Sterile PBS
-
Syringes and needles
-
Materials for isolating splenocytes and performing intracellular cytokine staining or ELISpot assay.
Methodology:
-
Vaccine Preparation: Dissolve the peptide (e.g., 100 µ g/mouse ) and adjuvant (e.g., 50 µg CpG/mouse) in sterile PBS. The final injection volume is typically 100-200 µL.
-
Immunization: Immunize mice via a suitable route, such as subcutaneous injection at the base of the tail or intraperitoneal injection. A prime-boost strategy, with a second immunization 7-14 days after the first, often elicits a stronger response.
-
T-Cell Response Analysis: 7-10 days after the final immunization, euthanize the mice and harvest their spleens. Prepare single-cell suspensions.
-
Ex Vivo Restimulation: Restimulate the splenocytes in vitro with the immunizing peptide (e.g., 1 µg/mL SIINFEKL or OVA-E1) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining, or for 24-48 hours for an ELISpot assay.
-
Flow Cytometry (Intracellular Cytokine Staining): After restimulation, stain the cells for surface markers (e.g., CD8, CD44) and then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α). Analyze by flow cytometry to determine the percentage of peptide-specific, cytokine-producing CD8+ T cells.
-
ELISpot Assay: Perform the ELISpot assay according to the manufacturer's instructions to quantify the number of peptide-specific, cytokine-secreting cells.
Conclusion
The SIINFEKL and this compound system serves as a powerful model for investigating the fundamental principles of T-cell recognition and activation. The stark contrast in their immunological outcomes, stemming from what are likely minor sequence differences, underscores the exquisite sensitivity of the T-cell receptor. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to leverage this system for advancing our understanding of immunology and for the development of novel immunotherapeutic strategies.
References
- 1. Antigen-specific T cell proliferation assay [bio-protocol.org]
- 2. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of antigen presentation to T cells in murine graft-versus-host disease: cross-presentation and the appearance of cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the OVA-E1 Peptide in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunological research, model antigens are indispensable tools for elucidating the fundamental mechanisms of T-cell activation, tolerance, and memory. The chicken ovalbumin (OVA) protein has long served as a cornerstone model antigen, with its derived peptides being instrumental in studying antigen presentation and T-cell responses. Among these, the OVA (257-264) peptide, known by its single-letter amino acid sequence SIINFEKL, is a well-established immunodominant epitope presented by the murine MHC class I molecule H-2Kb, potently activating OVA-specific CD8+ T-cells. This guide focuses on a critical variant of this peptide, OVA-E1, an antagonist peptide that provides a unique lens through which to investigate the nuances of T-cell signaling and activation thresholds.
The OVA-E1 peptide is an altered peptide ligand (APL) of SIINFEKL, with the amino acid sequence EIINFEKL . This substitution of serine (S) at position 1 and leucine (L) at position 8 with glutamic acid (E) fundamentally alters its interaction with the T-cell receptor (TCR), transforming it from a potent agonist to an antagonist. This guide will provide a comprehensive overview of the this compound, including its biochemical properties, its role as a T-cell antagonist, and detailed experimental protocols for its application in immunological research.
Core Concepts and Mechanism of Action
The defining characteristic of the this compound is its function as a T-cell receptor (TCR) antagonist. While it still binds to the H-2Kb molecule, the altered conformation of the peptide-MHC complex engages the TCR in a manner that fails to induce a full activation signal. Instead, it can competitively inhibit the binding of the cognate agonist peptide, SIINFEKL, thereby antagonizing T-cell activation.
Research has shown that this compound engagement with the TCR can lead to partial or altered downstream signaling. Specifically, it has been demonstrated to activate the p38 and JNK signaling cascades in both mutant and wild-type thymocytes.[1][2][3] This selective activation of certain signaling pathways without leading to full T-cell effector function makes OVA-E1 a valuable tool for dissecting the signaling requirements for different T-cell outcomes, such as activation versus anergy or positive selection in the thymus.
In vivo studies have demonstrated that the E1 peptide can restore the generation of OT-I CD8+ T cells in TAP1-deficient mice, indicating its capacity to mediate positive selection in the thymus. This highlights the peptide's role in studying the affinity thresholds required for thymocyte development.
Biochemical and Biophysical Properties
A summary of the key properties of the this compound is presented in the table below, alongside the parent agonist peptide SIINFEKL for comparison.
| Property | This compound | SIINFEKL (OVA 257-264) |
| Amino Acid Sequence | EIINFEKL | SIINFEKL |
| Molecular Formula | C47H76N10O14 | C45H74N10O13 |
| Molecular Weight | 1005.16 g/mol | 963.16 g/mol |
| Function | TCR Antagonist | TCR Agonist |
| MHC Restriction | H-2Kb | H-2Kb |
Note: Quantitative binding affinity data (e.g., Kd or IC50 values) for OVA-E1 binding to H-2Kb is not consistently reported in publicly available literature. Researchers are advised to perform their own binding assays to determine this empirically for their specific experimental system.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the this compound.
In Vitro T-Cell Antagonism Assay
This protocol details a method to assess the antagonist activity of the this compound by measuring its ability to inhibit the activation of OVA-specific CD8+ T-cells (e.g., from OT-I transgenic mice) in response to the agonist peptide SIINFEKL.
Materials:
-
This compound (EIINFEKL)
-
SIINFEKL peptide
-
Splenocytes from OT-I mice (as a source of OVA-specific CD8+ T-cells)
-
Antigen-presenting cells (APCs), e.g., splenocytes from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Cell proliferation dye (e.g., CFSE)
-
Cytokine detection assay (e.g., ELISA or CBA for IFN-γ)
-
96-well round-bottom culture plates
Procedure:
-
Preparation of Cells:
-
Isolate splenocytes from an OT-I mouse and label with CFSE according to the manufacturer's protocol. This will allow for the tracking of cell proliferation.
-
Prepare APCs by isolating splenocytes from a C57BL/6 mouse. To prevent their proliferation, treat the APCs with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (3000 rads). Wash the cells extensively after treatment.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, seed the CFSE-labeled OT-I splenocytes at a density of 2 x 10^5 cells/well.
-
Add the mitomycin C-treated or irradiated APCs at a density of 4 x 10^5 cells/well.
-
Prepare serial dilutions of the this compound.
-
Add a constant, suboptimal concentration of the SIINFEKL agonist peptide to all wells (except for the negative control). A good starting point is a concentration that induces approximately 50-70% of the maximal T-cell response.
-
Add the different concentrations of the this compound to the wells. Include the following controls:
-
Negative Control: OT-I cells + APCs (no peptide)
-
Positive Control: OT-I cells + APCs + SIINFEKL (no OVA-E1)
-
OVA-E1 only Control: OT-I cells + APCs + highest concentration of OVA-E1 (no SIINFEKL)
-
-
-
Incubation:
-
Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
Proliferation: Harvest the cells and analyze CFSE dilution in the CD8+ T-cell population by flow cytometry. The percentage of proliferated cells will decrease with increasing concentrations of the OVA-E1 antagonist.
-
Cytokine Production: Collect the culture supernatants before harvesting the cells and measure the concentration of IFN-γ using an ELISA or Cytometric Bead Array (CBA) kit.
-
Data Presentation:
The results can be plotted as the percentage of inhibition of proliferation or cytokine production versus the concentration of the this compound. From this curve, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) can be calculated.
| Condition | [SIINFEKL] (µg/mL) | [OVA-E1] (µg/mL) | % Proliferation (CD8+) | IFN-γ (pg/mL) |
| Negative Control | 0 | 0 | ||
| Positive Control | X | 0 | ||
| Antagonist Titration 1 | X | Y1 | ||
| Antagonist Titration 2 | X | Y2 | ||
| Antagonist Titration 3 | X | Y3 | ||
| OVA-E1 Only | 0 | Y_max |
Analysis of p38 and JNK Signaling Pathways
This protocol outlines a method to investigate the activation of the p38 and JNK signaling pathways in T-cells upon stimulation with the this compound.
Materials:
-
This compound
-
OT-I splenocytes or a T-cell line
-
Complete RPMI-1640 medium
-
Phospho-specific antibodies for p38 (Thr180/Tyr182) and JNK (Thr183/Tyr185)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fixation and permeabilization buffers for intracellular staining
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Starve the OT-I splenocytes or T-cell line in serum-free medium for 2-4 hours prior to stimulation.
-
Stimulate the cells with the this compound at a predetermined optimal concentration (e.g., 1-10 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
After stimulation, immediately fix the cells by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.
-
Wash the cells and then permeabilize them by adding a permeabilization buffer. Incubate for 15-30 minutes at room temperature or on ice.
-
-
Intracellular Staining:
-
Wash the permeabilized cells and then stain with fluorescently labeled phospho-specific antibodies against p38 and JNK.
-
Incubate for 30-60 minutes at room temperature or on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Acquire the data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the phospho-p38 and phospho-JNK staining in the T-cell population.
-
Data Presentation:
The results can be presented as a time-course of p38 and JNK phosphorylation, showing the MFI of the phosphorylated proteins at different time points after stimulation with the this compound.
| Time Point (minutes) | Stimulation | MFI (Phospho-p38) | MFI (Phospho-JNK) |
| 0 | Unstimulated | ||
| 5 | OVA-E1 | ||
| 15 | OVA-E1 | ||
| 30 | OVA-E1 | ||
| 60 | OVA-E1 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by the this compound.
Experimental Workflow for T-Cell Antagonism Assay
Caption: Workflow for the in vitro T-cell antagonism assay.
Conclusion
The this compound is a powerful tool for dissecting the intricacies of T-cell biology. Its ability to act as a TCR antagonist, while still engaging specific downstream signaling pathways, allows researchers to probe the molecular requirements for T-cell activation, tolerance, and thymic selection. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the effective use of the this compound in immunological research, ultimately contributing to a deeper understanding of the adaptive immune system and the development of novel immunotherapies. Researchers and drug development professionals can leverage the unique properties of OVA-E1 to investigate the fine-tuning of T-cell responses, a critical aspect in the design of vaccines and therapies for autoimmune diseases and cancer.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of OVA-E1 Peptide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vivo application of OVA-E1 peptide in mouse models. OVA-E1, an antagonist variant of the well-characterized SIINFEKL peptide (OVA 257-264), is a valuable tool for studying T-cell activation and immune responses.[1] These guidelines will facilitate the design and execution of experiments for researchers in immunology and cancer immunotherapy.
Overview and Applications
OVA-E1 is an altered peptide ligand of the chicken ovalbumin (OVA) protein. It is specifically recognized by T-cell receptors (TCRs) on OT-I CD8+ T cells, a transgenic mouse model widely used in immunology.[2][3] Unlike the cognate SIINFEKL peptide which induces a strong agonist response, the E1 variant (EIINFEKL) has a lower affinity for the OT-I TCR.[4][5] This characteristic makes it particularly useful for studying:
-
T-cell activation thresholds: Investigating the minimal signal strength required for T-cell activation, proliferation, and differentiation.
-
Thymic positive selection: The E1 peptide has been shown to mediate positive selection of OT-I CD8+ T cells in vivo.[4]
-
Cancer immunotherapy models: As a model antigen in tumor-bearing mice to evaluate the efficacy of cancer vaccines and other immunotherapies.[6][7]
The this compound activates the p38 and JNK signaling cascades in thymocytes.[1] In broader contexts of OVA-derived peptides, they can also engage Toll-like receptors (TLRs) to promote a tolerogenic phenotype on dendritic cells (DCs) and regulatory T cells (Tregs) through the retinoic acid pathway.[8]
Signaling Pathways
Caption: this compound signaling cascade in thymocytes.
Caption: OVA-derived peptides signaling through TLRs on dendritic cells.
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)
-
Adjuvant (e.g., Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), Poly(I:C))[2][9]
-
Sterile syringes and needles
Peptide Reconstitution:
-
Refer to the manufacturer's instructions for solubility. For many peptides, reconstitution in sterile PBS is sufficient.
-
For hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with sterile PBS to the desired concentration.[1] Ensure the final DMSO concentration is non-toxic to the animals.
-
Prepare the peptide solution to a final concentration suitable for the desired dose and injection volume (typically 100-200 µL per mouse).[2]
Administration Protocol:
-
With Adjuvant (for robust immune activation):
-
Emulsify the this compound solution with an equal volume of adjuvant (e.g., CFA for priming, IFA for boosting) according to the manufacturer's protocol.
-
Inject 100-200 µL of the emulsion subcutaneously (s.c.) or intraperitoneally (i.p.).[2]
-
-
Without Adjuvant (for tolerance or specific activation studies):
In Vivo T-Cell Activation and Proliferation Assay
This protocol describes the adoptive transfer of OVA-specific T cells (from OT-I mice) into recipient mice, followed by this compound administration to track T-cell activation and proliferation.
Experimental Workflow:
Procedure:
-
Day 0: Adoptive Transfer:
-
Isolate splenocytes and/or lymph node cells from an OT-I transgenic mouse.
-
Purify CD8+ T cells using a negative selection kit.
-
(Optional) Label the purified OT-I T cells with a proliferation dye like CFSE.
-
Adoptively transfer 1 x 10^5 to 2 x 10^5 OT-I T cells into recipient mice (e.g., C57BL/6) via intravenous injection. [5]2. Day 1: Peptide Administration:
-
Administer the prepared this compound solution to the recipient mice using the desired route and dosage (see Table 1).
-
-
Day 3-7: Sample Collection and Analysis:
-
Euthanize mice and harvest spleens and lymph nodes. [2] * Prepare single-cell suspensions.
-
Analyze the frequency and activation status of OT-I T cells using flow cytometry. Stain for markers such as CD8, TCR Vα2, CD69, CD25, and Ki-67. [2]If CFSE was used, proliferation can be assessed by dye dilution.
-
Alternatively, perform an IFN-γ ELISPOT assay to quantify antigen-specific cytokine-producing cells. [9][11]
-
Quantitative Data Summary
The following tables summarize typical dosages and expected outcomes for in vivo studies using OVA peptides. Note that optimal conditions may vary depending on the specific mouse strain, adjuvant, and experimental goals.
Table 1: In Vivo Administration of OVA Peptides
| Peptide/Protein | Mouse Model | Dose per Mouse | Route of Administration | Adjuvant | Reference |
| OVA Protein | OT-I / OT-II | 50 - 250 µg | s.c., i.p., i.v. | CFA/IFA (optional) | [2] |
| OVA Peptide | OT-I | 50 µg | i.p. | None | [4] |
| RNEU Peptides | BALB/c | 100 µg | s.c. | IFA and CpG | [11] |
| OVA Protein | C57BL/6 | 7.5 µg | i.p. | CpG ODN or c-di-GMP | [12] |
| OVA Peptide | OT-1 | 0.5 mg | i.v. | None | [13] |
Table 2: Assessment of Immune Response to OVA Peptides
| Assay | Purpose | Typical Readout | Key Markers/Reagents | Reference |
| Flow Cytometry | T-cell activation and proliferation | % of activated/proliferating T cells | CD8, CD4, CD69, CD25, Ki-67, CFSE | [2] |
| ELISPOT | Cytokine secretion | Number of IFN-γ or IL-2 secreting cells | IFN-γ, IL-2 capture/detection antibodies | [2][9] |
| ELISA | Serum antibody levels | IgG1, IgG2a/c titers | OVA-specific antibodies | [12][14] |
| In Vivo Cytotoxicity Assay | CTL function | % specific lysis of target cells | Peptide-pulsed vs. unpulsed target cells | [9][15] |
| Tetramer Staining | Antigen-specific T-cell frequency | % of tetramer+ CD8+ T cells | SIINFEKL (OVA)-tetramer | [9][16] |
Application in Cancer Immunotherapy Models
OVA-E1 and other OVA peptides are frequently used in syngeneic tumor models where the tumor cells are engineered to express ovalbumin (e.g., ID8-OVA ovarian cancer, B16-OVA melanoma). [6][17]This allows for the precise tracking of tumor-specific T-cell responses.
Example Protocol: Peptide Vaccination in a Tumor Model
-
Tumor Inoculation: Inject tumor cells (e.g., 5 x 10^6 MO4 B16-OVA cells) subcutaneously into C57BL/6 mice. [15]2. Vaccination:
-
Begin vaccination when tumors are palpable or at a predetermined time point.
-
Administer this compound, often with a potent adjuvant like Poly(I:C) or an anti-CD40 antibody, to stimulate a strong anti-tumor CTL response. [9][15]A prime-boost strategy may be employed. [9]3. Monitoring:
-
Measure tumor volume regularly using calipers. [12] * Monitor the frequency and function of tumor-infiltrating and peripheral OVA-specific T cells. [7] * Assess overall survival of the mice. [6] By combining this compound vaccination with other treatments, such as checkpoint inhibitors (e.g., anti-PD-1), researchers can investigate synergistic anti-tumor effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 4. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Vaccine immunotherapy with ARNAX induces tumor-specific memory T cells and durable anti-tumor immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. scispace.com [scispace.com]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. Targeted Coating With Antigenic Peptide Renders Tumor Cells Susceptible to CD8+ T Cell-mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Pulsing Dendritc Cells with OVA-E1 Peptide: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for pulsing dendritic cells (DCs) with OVA-E1 peptide, a crucial step in generating antigen-specific immune responses for research and therapeutic applications.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) of the immune system. Their ability to capture, process, and present antigens to T cells makes them a central focus in immunotherapy, particularly in the development of cancer vaccines. Pulsing DCs with specific peptide epitopes, such as the this compound, allows for the targeted activation of T cells and the induction of a robust and specific anti-tumor immune response. The this compound is an antagonist variant of the well-characterized immunodominant epitope of ovalbumin, SIINFEKL (OVA 257-264).[1][2][3][4] This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs), the subsequent pulsing with this compound, and the characterization of the resulting antigen-presenting cells.
Data Presentation: Quantitative Parameters for Dendritic Cell Pulsing
The following tables summarize the key quantitative parameters for pulsing dendritic cells with OVA peptides, compiled from various research protocols. It is important to note that optimal conditions may vary depending on the specific peptide sequence, the source and purity of the dendritic cells, and the downstream application.
Table 1: OVA Peptide Concentration for Pulsing Dendritic Cells
| Peptide Concentration (µg/mL) | Peptide Concentration (µM) | Cell Density | Notes |
| 0.001 - 1 | 1 nM - 1 µM | 5 x 10^6 cells/mL | Effective for inducing T cell responses.[5] |
| 5 | - | Not specified | Used for pulsing human monocyte-derived DCs.[6] |
| 10 | - | Not specified | A commonly recommended concentration.[7] |
| 25 | - | 12-24 x 10^3 cells | For pulsing sorted DCs from naive mice.[8] |
| 10 - 100 | - | 70-80% confluency | A general range for effective pulsing.[7] |
| 100 | - | Not specified | Used for stimulating bone marrow-derived DCs.[9] |
Table 2: Incubation Time and Temperature for Peptide Pulsing
| Incubation Time | Incubation Temperature (°C) | Notes |
| 30 minutes | 37 | Sufficient for peptide loading.[8] |
| 1 hour | 37 | Commonly used for pulsing DCs isolated from lymph nodes.[8] |
| 2 hours | 37 | Effective for pulsing human monocyte-derived DCs.[6] |
| 4 - 6 hours | 37 | A standard incubation period for peptide loading.[5] |
| 18 - 24 hours | 37 | Can be used for peptide loading and DC maturation.[9] |
| 24 hours | 37 | A longer incubation time that is also effective.[7] |
Experimental Protocols
This section provides a detailed methodology for the generation of bone marrow-derived dendritic cells and their subsequent pulsing with this compound.
Part 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is adapted from established methods for generating murine BMDCs.[9][10][11][12][13]
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Sterile dissection tools
-
Petri dishes (100 mm)
-
Syringes (10 mL) and needles (25G)
-
Cell scraper
-
Centrifuge tubes (15 mL and 50 mL)
Procedure:
-
Harvesting Bone Marrow:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
Place the cleaned bones in a petri dish containing sterile PBS on ice.
-
-
Isolating Bone Marrow Cells:
-
In a sterile biosafety cabinet, cut the ends of the bones with sterile scissors.
-
Using a 10 mL syringe with a 25G needle, flush the bone marrow from the bones with complete RPMI-1640 medium into a 50 mL centrifuge tube.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of red blood cell (RBC) lysis buffer for 2-3 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Culturing and Differentiation of BMDCs:
-
Seed the bone marrow cells in 100 mm petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[11][12]
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
On day 3, add 10 mL of fresh complete RPMI-1640 medium containing 20 ng/mL GM-CSF and 10 ng/mL IL-4 to each plate.
-
On day 6, gently swirl the plates and collect half of the culture medium (containing non-adherent and loosely adherent cells). Centrifuge the collected medium, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640 medium with cytokines. Add this back to the original plate.
-
On day 8, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells. These cells can be detached by gentle pipetting.
-
Part 2: Pulsing Dendritic Cells with this compound
Materials:
-
Immature BMDCs (from Part 1)
-
This compound (lyophilized)
-
Sterile, endotoxin-free water or PBS for peptide reconstitution
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) for DC maturation (optional)
-
Sterile centrifuge tubes
Procedure:
-
Peptide Reconstitution:
-
Reconstitute the lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Peptide Pulsing:
-
Harvest the immature BMDCs on day 8 of culture.
-
Count the viable cells and resuspend them in complete RPMI-1640 medium at a density of 1-5 x 10^6 cells/mL.
-
Add the this compound to the cell suspension at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each specific application.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours. The optimal incubation time can vary, with shorter times (30 minutes to 1 hour) being sufficient in some cases.[8]
-
-
Washing:
-
After incubation, wash the cells twice with a large volume of sterile PBS to remove any unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Maturation (Optional but Recommended):
-
For enhanced T cell activation, mature the peptide-pulsed DCs by resuspending them in complete RPMI-1640 medium containing a maturation stimulus, such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
Incubate the cells for an additional 18-24 hours at 37°C.[9] Other maturation agents like a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) can also be used.
-
-
Harvesting Pulsed DCs:
-
After the maturation step (or directly after washing if maturation is omitted), harvest the cells.
-
The peptide-pulsed and matured DCs are now ready for downstream applications, such as co-culture with T cells or in vivo injection.
-
Part 3: Characterization of Peptide-Pulsed Dendritic Cells
It is crucial to assess the quality and maturation status of the peptide-pulsed DCs. This is typically done by flow cytometry.
Materials:
-
Peptide-pulsed DCs
-
FACS buffer (PBS with 1% BSA and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against murine:
-
CD11c
-
MHC Class II (I-A/I-E)
-
CD80
-
CD86
-
CD40
-
-
Isotype control antibodies
Procedure:
-
Staining:
-
Aliquot approximately 0.5-1 x 10^6 pulsed DCs per tube.
-
Wash the cells with FACS buffer.
-
Incubate the cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the complete workflow for generating and pulsing dendritic cells with the this compound.
Caption: Workflow for this compound pulsing of dendritic cells.
Signaling Pathways in Dendritic Cell Maturation
Upon encountering pathogen-associated molecular patterns (PAMPs), such as LPS, or other maturation stimuli, dendritic cells undergo a complex signaling cascade that leads to their maturation. This process is critical for their ability to effectively activate T cells. The diagram below illustrates the key signaling pathways involved.
Caption: Key signaling pathways in dendritic cell maturation.
Upon recognition of PAMPs like LPS by Toll-like receptors (TLRs), or through CD40-CD40L interaction, intracellular signaling cascades are initiated.[9][13] These pathways, primarily involving MyD88-dependent activation of NF-κB and MAP kinases (p38, ERK, JNK), lead to the translocation of transcription factors like NF-κB and AP-1 to the nucleus.[6][7][11][13] This results in the upregulation of genes encoding co-stimulatory molecules (CD80, CD86, CD40), MHC class II, and pro-inflammatory cytokines, which are all hallmarks of mature, activated dendritic cells capable of priming naive T cells.[8][11] The canonical NF-κB pathway is crucial for the expression of many of these maturation markers.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TFA) - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 153316-01-9|DC Chemicals [dcchemicals.com]
- 5. Signaling network of dendritic cells in response to pathogens: a community-input supported knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR signalling and the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLR signalling regulated antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. ovid.com [ovid.com]
- 15. NF-κB-dependent IRF1 activation programs cDC1 dendritic cells to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Inhibition of NF-KappaB during human dendritic cell differentiation generates anergy and regulatory T cell activity for one -but not two- HLA-DR mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of RelB during dendritic cell activation integrates canonical and noncanonical NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Antigen-Specific T-Cells Stimulated with OVA Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity.[1] The in vitro stimulation of T-cells with specific antigens is a fundamental technique used to study the mechanisms of cellular immunity, evaluate vaccine efficacy, and screen immunomodulatory drugs.[2][3] The ovalbumin (OVA) model system is widely used for studying antigen-specific T-cell responses.[4][5] Specifically, the OVA₂₅₇₋₂₆₄ peptide (SIINFEKL) is presented by MHC class I molecules to activate CD8+ T-cells, while peptides like OVA₃₂₃₋₃₃₉ are presented by MHC class II to activate CD4+ T-cells.[4]
Flow cytometry is a powerful technology that allows for the multi-parametric analysis of individual cells within a heterogeneous population.[1][2] It is an indispensable tool for immunophenotyping and functional analysis of T-cells.[6] By combining cell surface staining of lineage and activation markers with intracellular staining for cytokines, researchers can obtain a detailed profile of the antigen-specific T-cell response.[1][7] This application note provides detailed protocols for the stimulation of T-cells with an OVA-derived peptide (referred to as OVA-E1) and their subsequent analysis by flow cytometry.
Principle of the Assay The assay is based on the principle that naïve T-cells become activated upon recognition of their cognate antigen-peptide/MHC complex on the surface of an antigen-presenting cell (APC), along with co-stimulatory signals.[8][9] This activation triggers a signaling cascade leading to cellular proliferation, differentiation, and the expression of activation markers (e.g., CD69, CD25) and effector cytokines (e.g., IFN-γ, TNF-α, IL-2).[10][11]
Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured in the presence of the OVA-E1 peptide. Antigen-specific T-cells within this population will recognize the peptide and become activated. A protein transport inhibitor (e.g., Brefeldin A) is added to block cytokine secretion, causing them to accumulate inside the cell.[12][13] The cells are then stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers. Subsequently, the cells are fixed and permeabilized to allow for intracellular staining of cytokines.[14] Analysis via flow cytometry quantifies the frequency of activated, cytokine-producing T-cells in response to the specific OVA-E1 stimulus.
Visualized Experimental Workflow
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. assaygenie.com [assaygenie.com]
- 3. medrxiv.org [medrxiv.org]
- 4. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin Antigen-Specific Activation of Human T Cell Receptor Closely Resembles Soluble Antibody Stimulation as Revealed by BOOST Phosphotyrosine Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. stemcell.com [stemcell.com]
- 13. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Cell Activation and Antagonism using the OVA-E1 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the OVA-E1 peptide as a tool to study the mechanisms of T-cell activation and antagonism. The chicken ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-established model antigen for inducing robust CD8+ T-cell responses, particularly in the context of C57BL/6 mice expressing the H-2Kb MHC class I molecule.[1][2] The this compound is an altered peptide ligand (APL) of SIINFEKL, where the glutamic acid (E) at position 6 is substituted. This single amino acid change transforms the peptide from a potent agonist into an antagonist, capable of inhibiting T-cell responses triggered by the cognate agonist peptide.[3][4]
Understanding the interplay between agonist and antagonist peptides is crucial for elucidating the intricacies of T-cell receptor (TCR) signaling and for the development of immunomodulatory therapeutics. Altered peptide ligands can induce a range of T-cell responses, from full activation to partial activation or complete antagonism.[5][6] This phenomenon is attributed to differences in the affinity and kinetics of the peptide-MHC-TCR interaction, which can lead to qualitatively different intracellular signaling cascades.[7]
This document provides detailed protocols for in vitro assays to characterize T-cell antagonism using the this compound, along with visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of T-Cell Responses
The following tables summarize the expected quantitative outcomes when comparing the effects of the agonist peptide (SIINFEKL) and the antagonist peptide (OVA-E1) on OT-I CD8+ T-cell activation. OT-I mice are transgenic and express a TCR specific for the SIINFEKL/H-2Kb complex.[8]
| Peptide | Sequence | Function | Expected EC50 (T-Cell Activation) |
| OVA (257-264) | SIINFEKL | Agonist | 10⁻⁸ to 10⁻¹⁰ M |
| OVA-E1 | EIINFEKL | Antagonist | No significant activation |
| EC50 values for T-cell activation (e.g., IFN-γ production) can vary between experimental systems but are typically in the nanomolar to picomolar range for SIINFEKL.[9] |
| Assay | SIINFEKL (Agonist) | OVA-E1 (Antagonist) + SIINFEKL | Key Metric |
| T-Cell Proliferation | High proliferation | Dose-dependent inhibition of proliferation | % Inhibition, IC50 |
| Cytokine Release (IFN-γ, IL-2) | Robust cytokine secretion | Dose-dependent reduction in cytokine levels | % Reduction, IC50 |
| Cytotoxicity | High target cell lysis | Dose-dependent inhibition of cytotoxicity | % Specific Lysis |
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
Caption: Agonist peptide (SIINFEKL) presented by MHC class I engages the TCR, initiating a signaling cascade leading to T-cell activation.
Mechanism of T-Cell Antagonism by OVA-E1
Caption: The antagonist this compound competes with the agonist for TCR binding, leading to an altered or weak signal that fails to induce T-cell activation.
Experimental Workflow for T-Cell Antagonism Assay
Caption: General workflow for an in vitro T-cell antagonism assay, from cell preparation to analysis of T-cell function.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Inhibition Assay using CFSE Dilution
This protocol measures the ability of the OVA-E1 antagonist peptide to inhibit the proliferation of OT-I CD8+ T-cells induced by the SIINFEKL agonist peptide.
Materials:
-
SIINFEKL peptide (agonist)
-
This compound (antagonist)
-
OT-I transgenic mice
-
C57BL/6 mice (for antigen-presenting cells)
-
RPMI-1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin, and 50 µM 2-mercaptoethanol
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD8 and Anti-CD45.1/2 antibodies (for flow cytometry)
-
96-well U-bottom plates
Procedure:
-
Isolation of OT-I T-Cells:
-
Harvest spleens from OT-I mice and prepare a single-cell suspension.
-
Enrich for CD8+ T-cells using a negative selection kit according to the manufacturer's instructions.
-
Label the purified OT-I T-cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold complete RPMI medium. Wash the cells twice.
-
-
Preparation of Antigen-Presenting Cells (APCs):
-
Harvest spleens from C57BL/6 mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend in complete RPMI medium. These will serve as APCs.
-
-
Peptide Pulsing and Co-culture:
-
In a 96-well U-bottom plate, add 2 x 10⁵ APCs per well.
-
Prepare serial dilutions of the OVA-E1 antagonist peptide (e.g., from 10 µM to 0.01 µM).
-
Add the OVA-E1 dilutions to the wells.
-
Add the SIINFEKL agonist peptide to all wells (except negative controls) at a final concentration that gives submaximal T-cell proliferation (e.g., determined by prior titration, typically around 1 nM).
-
Set up control wells:
-
No peptide (unstimulated T-cells)
-
SIINFEKL only (agonist control)
-
Highest concentration of OVA-E1 only (antagonist-only control)
-
-
Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC molecules.
-
Add 5 x 10⁴ CFSE-labeled OT-I T-cells to each well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled anti-CD8 and anti-CD45.1/2 antibodies.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Proliferation is indicated by a stepwise dilution of CFSE fluorescence.
-
Protocol 2: Cytokine Release Inhibition Assay
This protocol assesses the inhibition of IFN-γ and IL-2 secretion from OT-I T-cells by the this compound using ELISA.
Materials:
-
Same as Protocol 1, excluding CFSE.
-
ELISA kits for mouse IFN-γ and IL-2.
Procedure:
-
Cell Isolation and Co-culture Setup:
-
Follow steps 1 and 2 from Protocol 1 for isolating OT-I T-cells and APCs.
-
Set up the co-culture plate as described in step 3 of Protocol 1, but with unlabeled OT-I T-cells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.
-
Determine the concentration of each cytokine in the samples based on the standard curve.
-
Calculate the percentage inhibition of cytokine release in the presence of the OVA-E1 antagonist compared to the agonist-only control.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol measures the ability of OVA-E1 to inhibit the cytotoxic function of activated OT-I T-cells.
Materials:
-
Activated OT-I CTLs (Cytotoxic T Lymphocytes) - generated by co-culturing OT-I T-cells with SIINFEKL-pulsed APCs for 3-5 days.
-
Target cells (e.g., EL4 cell line, which is H-2Kb positive).
-
SIINFEKL and OVA-E1 peptides.
-
A method for measuring cell lysis (e.g., Calcein-AM release assay or a luciferase-based assay).
Procedure:
-
Preparation of Target Cells:
-
Label EL4 target cells with Calcein-AM.
-
Pulse one set of labeled target cells with a high concentration of SIINFEKL (e.g., 1 µM) for 1-2 hours at 37°C. These are the agonist-loaded targets.
-
Pulse another set of labeled target cells with both SIINFEKL (1 µM) and varying concentrations of OVA-E1.
-
Have a set of unlabeled target cells for spontaneous release control and a set of labeled, unpulsed target cells as a negative control.
-
-
Cytotoxicity Assay:
-
Plate the prepared target cells in a 96-well plate.
-
Add the activated OT-I CTLs at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein-AM.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Compare the specific lysis of target cells pulsed with SIINFEKL alone versus those pulsed with both SIINFEKL and OVA-E1.
-
These protocols provide a robust framework for investigating the antagonistic properties of the this compound and for exploring the fundamental principles of T-cell activation and immunoregulation.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. Peptide antagonism and T cell receptor interactions with peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 9. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MHC Class I Binding Assay with OVA-E1 Peptide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules on the cell surface is a cornerstone of the adaptive immune response, enabling the detection and elimination of virally infected or cancerous cells by CD8+ cytotoxic T lymphocytes (CTLs).[1][2][3] The binding affinity between a peptide and an MHC class I molecule is a critical determinant of the stability and surface expression of the peptide-MHC (pMHC) complex, and consequently, a key factor in the peptide's immunogenicity.[4] Therefore, accurately quantifying this interaction is vital for epitope discovery, vaccine design, and the development of immunotherapies.
This document provides detailed protocols for a competitive MHC class I binding assay using the well-characterized model antigen, Ovalbumin (OVA). Specifically, we focus on the immunodominant peptide derived from OVA, residues 257-264 (SIINFEKL), here referred to as "OVA-E1," and its binding to the murine MHC class I molecule H-2Kb.[5][6] This assay is designed for researchers, scientists, and drug development professionals to determine the relative binding affinity of test peptides against a known high-affinity reference peptide.
The assay principle is based on the ability of a test peptide to compete with a high-affinity, fluorescently labeled probe peptide for binding to purified, empty MHC class I molecules.[7][8][9] The resulting decrease in fluorescent signal is proportional to the binding affinity of the test peptide, from which a half-maximal inhibitory concentration (IC50) can be determined.
Signaling Pathway: MHC Class I Antigen Presentation
The diagram below illustrates the endogenous pathway for processing and presenting intracellular antigens, such as those from viral proteins or tumor-specific proteins, on MHC class I molecules.
Caption: Endogenous MHC Class I Antigen Presentation Pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the major steps of the competitive fluorescence polarization-based MHC class I binding assay.
Caption: Workflow for the MHC-I Competitive Binding Assay.
Data Presentation: Quantitative Binding Analysis
The binding affinity of the OVA-E1 peptide (SIINFEKL) to H-2Kb is compared against a known high-affinity viral peptide (positive control) and a non-binding peptide (negative control). IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of the fluorescent probe. Lower IC50 values indicate higher binding affinity.[10][11]
| Peptide Name | Sequence | MHC Allele | IC50 (nM) | Relative Affinity (vs. Positive Control) | Interpretation |
| Test Peptide (OVA-E1) | SIINFEKL | H-2Kb | 12.5 | 0.80 | High Binder |
| Positive Control | RGYVYQGL | H-2Kb | 10.0 | 1.00 | High Binder |
| Negative Control | GILGFVFTL | H-2Kb | > 20,000 | < 0.0005 | Non-Binder |
Data are representative and for illustrative purposes only.
Experimental Protocols
This protocol describes a fluorescence polarization (FP)-based competitive binding assay. FP is a robust method for measuring molecular interactions in solution.[4]
Materials and Reagents
-
Purified MHC Class I Molecules: Recombinant, soluble H-2Kb molecules (empty or with a placeholder peptide that can be exchanged).
-
Test Peptide: Lyophilized this compound (SIINFEKL) of >95% purity.
-
Positive Control Peptide: Lyophilized high-affinity H-2Kb binding peptide (e.g., RGYVYQGL from Vesicular Stomatitis Virus).
-
Negative Control Peptide: Lyophilized non-binding peptide for H-2Kb.
-
Fluorescent Probe Peptide: A high-affinity H-2Kb binding peptide labeled with a fluorescent dye (e.g., Fluorescein).
-
Assay Buffer: PBS with 0.05% Tween-20 and a protease inhibitor cocktail, pH 7.2.
-
DMSO: For peptide solubilization.
-
Assay Plates: Black, non-binding, 384-well microplates.
-
Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore.
Protocol: Step-by-Step
1. Preparation of Peptides: a. Solubilize all lyophilized peptides (Test, Positive, Negative) in DMSO to create a high-concentration stock (e.g., 10 mM). b. Perform a serial dilution of the test and control peptides in Assay Buffer. A typical starting concentration for the dilution series is 100 µM, with 10-12 dilution points.
2. Assay Setup: a. Prepare a master mix containing the fluorescent probe peptide (at a fixed concentration, e.g., 5 nM) and purified H-2Kb molecules (e.g., 100 nM) in Assay Buffer. b. Dispense the peptide dilutions into the 384-well plate. Include wells for "no inhibitor" (fluorescent probe + MHC only) and "background" (fluorescent probe only) controls. c. Add the master mix to all wells containing the peptide dilutions. d. The final reaction volume should be consistent across all wells (e.g., 20 µL).
3. Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 48 hours in the dark to allow the binding reaction to reach equilibrium.[12] The optimal incubation time may vary and should be determined empirically.
4. Measurement: a. After incubation, centrifuge the plate briefly to remove any condensation from the seal. b. Read the plate on a fluorescence polarization plate reader. Measure the polarization values in millipolarization units (mP).
5. Data Analysis: a. Subtract the background mP value (fluorescent probe only) from all other readings. b. Plot the mP values against the logarithm of the inhibitor peptide concentration. c. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism). d. Determine the IC50 value, which is the concentration of the test peptide that reduces the maximum specific binding of the fluorescent probe by 50%. e. Calculate the relative binding affinity by dividing the IC50 of the positive control peptide by the IC50 of the test peptide.
Conclusion
This application note provides a comprehensive framework for assessing the binding affinity of the this compound to the MHC class I molecule H-2Kb. The detailed protocol for a competitive binding assay, along with guidelines for data interpretation and visualization of the underlying biological pathways, offers a robust tool for researchers in immunology and drug development. Accurate determination of peptide-MHC binding is a critical first step in identifying potential T-cell epitopes for the rational design of vaccines and immunotherapies.
References
- 1. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunology.org [immunology.org]
- 3. MHC class I - Wikipedia [en.wikipedia.org]
- 4. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. | Semantic Scholar [semanticscholar.org]
- 9. MHC/Peptide Competition Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 10. Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MHCVision: estimation of global and local false discovery rate for MHC class I peptide binding prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
Application of OVA-Derived Peptides in Autoimmunity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA) and its derived peptides are invaluable tools in immunology, serving as model antigens to investigate the fundamental mechanisms of T-cell activation, tolerance, and autoimmunity. While not endogenous autoantigens, their use in transgenic mouse models that express OVA in specific tissues allows for the precise tracking and analysis of antigen-specific T-cell responses in the context of autoimmune pathologies. This document provides detailed application notes and protocols for utilizing OVA peptides, including the well-characterized epitopes OVA257-264 and OVA323-339, as well as the altered peptide ligand E1, in autoimmunity research, with a particular focus on models of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.
Application Notes
Principle of OVA as a Model Autoantigen
The core utility of OVA peptides in autoimmunity research lies in the availability of T-cell receptor (TCR) transgenic mouse lines, such as OT-I and OT-II, whose T-cells recognize specific OVA peptides. This allows for a nearly monoclonal population of antigen-specific T-cells to be tracked from initial activation to effector function and memory formation. In the context of autoimmunity, this system is exploited by using mouse strains that transgenically express OVA in a tissue-specific manner, for example, in oligodendrocytes of the central nervous system (CNS) in "ODC-OVA" mice.[1] In these models, OVA acts as a neo-self-antigen, and the transfer of OVA-specific T-cells or immunization with OVA can trigger a targeted autoimmune response.
Key OVA Peptides in Autoimmunity Research
-
OVA257-264 (SIINFEKL): This is the immunodominant MHC class I (H-2Kb)-restricted epitope of ovalbumin.[2] It is recognized by CD8+ T-cells from OT-I transgenic mice and is primarily used to study cytotoxic T-lymphocyte (CTL) responses.[2][3]
-
OVA323-339 (ISQAVHAAHAEINEAGR): This peptide is a well-characterized MHC class II (I-Ad)-restricted epitope.[2][4] It is recognized by CD4+ T-helper cells from OT-II transgenic mice and is instrumental in studying helper T-cell differentiation, cytokine production, and their role in orchestrating autoimmune responses.[4]
-
E1 Peptide (EIINFEKL): This is an altered peptide ligand (APL) of OVA257-264. APLs contain amino acid substitutions that can modify their interaction with the TCR and/or MHC molecules, leading to altered T-cell responses, such as partial activation or anergy.[5][6] The E1 peptide is a weak agonist that can be used to study the thresholds of T-cell activation and the role of TCR signal strength in determining T-cell fate.[7]
Experimental Autoimmune Encephalomyelitis (EAE) Models Using OVA
Standard EAE is typically induced with myelin-derived peptides like MOG35-55 or PLP139-151 in susceptible mouse strains.[8][9] The use of OVA to induce EAE is not standard in wild-type mice but is a powerful approach in transgenic models:
-
Adoptive Transfer EAE: In this model, OVA-specific T-cells (e.g., from OT-I or OT-II mice) are activated in vitro and then transferred into ODC-OVA recipient mice. These activated T-cells migrate to the CNS, recognize the OVA protein expressed by oligodendrocytes, and initiate an autoimmune attack leading to EAE-like symptoms.[1]
-
Active Immunization EAE: ODC-OVA transgenic mice can be immunized with OVA protein or peptides emulsified in Complete Freund's Adjuvant (CFA).[1] This leads to the activation of endogenous OVA-specific T-cells and subsequent development of EAE.[1] This model is useful for studying the initial priming phase of the autoimmune response.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of OVA peptides in autoimmunity research.
| Table 1: MHC Binding Affinities of OVA Peptides | |
| Peptide | MHC Molecule |
| OVA257-264 (SIINFEKL) | H-2Kb |
| OVA323-339 (ISQAVHAAHAEINEAGR) | I-Ad |
| E1 (EIINFEKL) | H-2Kb |
| Table 2: Typical EAE Clinical Scores in an ODC-OVA/OT-I Model | |
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs of disease[10] |
| 1 | Limp tail[10][11] |
| 2 | Limp tail and hind limb weakness[11] |
| 3 | Partial hind limb paralysis[10] |
| 4 | Complete hind limb paralysis[10] |
| 5 | Moribund state or death[10] |
| Table 3: Representative Cytokine Profiles of OVA-Specific T-Cells | | | :--- | :--- | :--- | | T-Cell Type | Stimulation Condition | Primary Cytokines Produced | | OT-I (CD8+) | High-affinity ligand (SIINFEKL) | IFN-γ, TNF-α[12] | | OT-II (CD4+) | OVA323-339 in a Th1-polarizing environment | IFN-γ[13] | | OT-II (CD4+) | OVA323-339 in a Th2-polarizing environment | IL-4, IL-5, IL-10, IL-13[14][15] | | OT-II (CD4+) | OVA323-339 in a Th17-polarizing environment | IL-17[16] |
Experimental Protocols
Protocol 1: In Vitro Activation and Proliferation of OT-I CD8+ T-Cells
This protocol details the isolation and stimulation of OVA-specific CD8+ T-cells and the subsequent analysis of their proliferation using CFSE dilution.
Materials:
-
Spleen and lymph nodes from an OT-I transgenic mouse
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
CD8a+ T-Cell Isolation Kit (magnetic bead-based)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
SIINFEKL (OVA257-264) peptide
-
T-cell depleted, irradiated splenocytes from a C57BL/6 mouse (as antigen-presenting cells, APCs)
-
Recombinant murine IL-2
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD8 and Anti-Vα2 antibodies for flow cytometry
Methodology:
-
Isolate Splenocytes: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Lyse red blood cells using ACK lysis buffer.
-
Purify CD8+ T-Cells: Isolate CD8+ T-cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
CFSE Labeling: Resuspend the purified OT-I cells at 1x107 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding five volumes of cold complete RPMI medium. Wash the cells twice.[17]
-
Co-culture: Plate 1x105 CFSE-labeled OT-I cells per well in a 96-well plate. Add 2x105 T-cell depleted, irradiated splenocytes as APCs.
-
Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1 µg/mL. As a negative control, add vehicle (e.g., PBS) to some wells. Add recombinant murine IL-2 (10 U/mL) to support T-cell survival and proliferation.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and Vα2. Analyze the cells on a flow cytometer. Proliferation is measured by the serial two-fold dilution of CFSE fluorescence in the gated CD8+Vα2+ population.[17]
Protocol 2: Adoptive Transfer EAE in ODC-OVA Mice
This protocol describes the induction of EAE by transferring activated OT-II CD4+ T-cells into ODC-OVA transgenic mice.
Materials:
-
OT-II and ODC-OVA transgenic mice
-
OVA323-339 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Recombinant murine IL-12 and anti-IL-4 antibody (for Th1 polarization)
-
FACS buffer and cell culture reagents as in Protocol 1
-
EAE clinical scoring scale (see Table 2)
Methodology:
-
Donor Mouse Immunization: Immunize OT-II mice subcutaneously with 100 µg of OVA323-339 peptide emulsified in CFA.
-
Isolate Draining Lymph Nodes: Ten days post-immunization, harvest the draining lymph nodes (inguinal, axillary, and brachial) from the immunized OT-II mice.
-
In Vitro Restimulation and Polarization:
-
Prepare a single-cell suspension from the lymph nodes.
-
Culture the cells (2x106 cells/mL) with OVA323-339 (10 µg/mL) for 4 days.
-
To promote a pathogenic Th1 phenotype, add recombinant murine IL-12 (10 ng/mL) and a neutralizing anti-IL-4 antibody (10 µg/mL).
-
-
Cell Harvest and Transfer: After 4 days, harvest the activated T-cells, wash them three times with sterile PBS, and resuspend at 5x107 cells/mL.
-
Adoptive Transfer: Inject 2-5x107 cells intravenously into recipient ODC-OVA mice.
-
PTX Administration (Optional but Recommended): Administer 200 ng of pertussis toxin intraperitoneally on the day of transfer and again 48 hours later to enhance blood-brain barrier permeability.[9]
-
Clinical Monitoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (see Table 2).[10][18] Record body weight daily. The onset of disease is typically expected between 9 and 15 days post-transfer.
Signaling Pathways
TCR Signaling Cascade upon OVA-Peptide Recognition
Activation of T-cells via the TCR is a complex process initiated by the binding of a peptide-MHC (pMHC) complex. The strength and duration of this interaction, which can be modulated by using APLs like E1, dictates the downstream signaling cascade and the ultimate T-cell response.
The canonical TCR signaling pathway involves the phosphorylation of ITAMs within the CD3 complex by Lck, leading to the recruitment and activation of ZAP-70. ZAP-70 then phosphorylates downstream adaptors like LAT and SLP-76, initiating multiple signaling branches that culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive gene expression programs leading to cytokine production, proliferation, and differentiation.[19]
High-affinity ligands like SIINFEKL typically induce a robust and sustained signaling cascade, leading to full effector function.[19] In contrast, weak agonists or APLs may induce only a subset of these signals, a phenomenon known as partial activation, which can lead to different functional outcomes like anergy or cytokine deviation.[5][20]
References
- 1. Induction of experimental autoimmune encephalomyelitis in transgenic mice expressing ovalbumin in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Characterization of the ovalbumin-specific TCR transgenic line OT-I: MHC elements for positive and negative selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Altered peptide ligands induce delayed CD8-T cell receptor interaction--a role for CD8 in distinguishing antigen quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. inotiv.com [inotiv.com]
- 11. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide affinity for MHC influences the phenotype of CD8(+) T cells primed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. T cell subsets and their signature cytokines in autoimmune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokines and Cytokine Profiles in Human Autoimmune Diseases and Animal Models of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. T cell recognition of weak ligands: roles of signaling, receptor number, and affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of OVA-E1 Peptide in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based cancer vaccines represents a promising frontier in immunotherapy. These vaccines utilize short amino acid sequences, or peptides, derived from tumor-associated antigens (TAAs) to elicit a targeted anti-tumor immune response. One of the most widely used model antigens in pre-clinical cancer vaccine research is ovalbumin (OVA). The OVA-E1 peptide is an antagonist variant of the immunodominant OVA peptide, SIINFEKL (OVA 257-264). As an altered peptide ligand, OVA-E1 has been shown to activate the p38 and JNK signaling cascades in thymocytes.[1] This unique signaling profile makes it a subject of interest for researchers exploring nuanced T-cell activation and its potential application in cancer immunotherapy.
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the use of the this compound in the development of cancer vaccines. While specific in-vivo efficacy data for the OVA-E1 variant is not extensively documented in publicly available literature, the following sections offer detailed methodologies adapted from extensive research on the parent OVA peptide, providing a robust framework for experimentation.
Data Presentation: Efficacy of OVA-Peptide Based Vaccines
The following tables summarize quantitative data from studies utilizing the parent OVA peptide (SIINFEKL) in cancer vaccine formulations. This data is provided as a reference for expected outcomes in similar experimental setups.
Table 1: In Vivo Anti-Tumor Efficacy of OVA Peptide Vaccines in B16-OVA Tumor Models
| Vaccine Formulation | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| AuNP-OVA | C57BL/6 mice | Priming injection on day 5, booster on day 12 post-tumor implantation | Significant inhibition (p<0.02) | Significantly prolonged survival (p<0.003) | [2] |
| AuNP-OVA + AuNP-CpG | C57BL/6 mice | Priming injection on day 5, booster on day 12 post-tumor implantation | Significant inhibition (p<0.02) | Significantly prolonged survival (p<0.003) | [2] |
| Peptide/L-Tyrosine + Covax | C57BL/6 mice with pmel-1 T-cell transfer | Single vaccination on day 0 | Not specified | Significant improvement over saline (p<0.01) | [3] |
| Multi-peptide vaccine + Metronomic Chemotherapy + Anti-PD-1 | C57BL/6 mice | Not specified | 66.6% of mice tumor-free | Prolonged survival in all mice | [4] |
Table 2: Immunological Responses to OVA Peptide Vaccination
| Vaccine Formulation | Assay | Readout | Result | Reference |
| TriVax (Peptide, anti-CD40, Poly-IC) | Tetramer Analysis | % of Ova257-264 specific CD8+ T cells in blood | ~15% after prime, ~40% after boost | [1] |
| Peptide in L-Tyrosine | Flow Cytometry (IFN-γ) | % of IFN-γ+ pmel-1 T cells | ~60% | [3] |
| AuNP-OVA | Not specified | Antigen-specific immune response | Significantly stronger than free OVA | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of an this compound Vaccine
This protocol describes a general method for formulating and administering a peptide vaccine in a murine model. It is adapted from protocols for similar short synthetic peptides and can be used as a starting point for OVA-E1.
Materials:
-
This compound (lyophilized)
-
Adjuvant (e.g., Montanide ISA 51, CpG oligodeoxynucleotides, Poly(I:C))
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), if required for peptide solubilization
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Homogenizer (for emulsions)
Procedure:
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized this compound in sterile, endotoxin-free DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Further dilute the peptide stock solution in sterile PBS to the desired final concentration for injection. The final concentration of DMSO should be minimal (ideally <1%) to avoid toxicity.
-
-
Vaccine Formulation with Adjuvant (Example with Montanide ISA 51):
-
Prepare the aqueous phase containing the diluted this compound.
-
Prepare the oil phase (Montanide ISA 51).
-
To create a water-in-oil emulsion, slowly add the aqueous phase to the oil phase while vortexing or homogenizing. A common ratio is 1:1 (v/v).
-
Continue mixing until a stable, milky-white emulsion is formed. The stability can be tested by adding a drop to water; a stable emulsion will not disperse.
-
-
Animal Immunization:
-
Use appropriate animal models, such as C57BL/6 mice for studies involving the B16-OVA tumor model.
-
Administer the vaccine subcutaneously (s.c.) or intravenously (i.v.).[5] The volume of injection will depend on the route and institutional guidelines (e.g., 100-200 µL for s.c. injection in mice).
-
A typical immunization schedule involves a prime vaccination followed by one or two booster vaccinations at 1-2 week intervals to enhance the immune response.[1]
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical prophylactic and therapeutic tumor challenge model to evaluate the efficacy of the OVA-E1 vaccine.
Materials:
-
B16-OVA melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
C57BL/6 mice (6-8 weeks old)
-
Prepared OVA-E1 vaccine
-
Calipers for tumor measurement
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture B16-OVA cells in complete medium until they reach the desired number for injection. Harvest and wash the cells with sterile PBS, then resuspend in PBS at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Tumor Implantation: Subcutaneously inject a defined number of B16-OVA cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 100 µL of PBS) into the flank of C57BL/6 mice.
-
Vaccination Schedule:
-
Prophylactic Model: Begin the vaccination schedule (prime and boosters) prior to tumor cell implantation. For example, vaccinate on days -14 and -7, and challenge with tumor cells on day 0.
-
Therapeutic Model: Initiate the vaccination schedule after the tumors have become palpable.[2] For example, implant tumor cells on day 0 and begin vaccinations on day 5, with a booster on day 12.[2]
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor volume using calipers at set intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the overall health and survival of the mice. Euthanize mice when tumors reach a predetermined size or if signs of distress are observed, in accordance with institutional animal care guidelines.
-
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier) for each experimental group.
Protocol 3: ELISPOT Assay for Antigen-Specific T-Cell Response
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for measuring IFN-γ secreting cells in response to OVA-E1 stimulation.
Materials:
-
ELISPOT plate (PVDF-bottomed 96-well plate)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
This compound
-
Spleens from immunized and control mice
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ficoll-Paque for lymphocyte separation (optional)
-
35% Ethanol
-
Sterile PBS
-
Blocking solution (e.g., PBS with 1% BSA or 5% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat the wells with the anti-mouse IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
-
Cell Preparation:
-
Aseptically harvest spleens from immunized and control mice.
-
Prepare a single-cell suspension by mechanical disruption of the spleens.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the splenocytes and resuspend in complete cell culture medium. Count viable cells.
-
-
Cell Stimulation:
-
Wash the coated plate with sterile PBS and block with blocking solution for 2 hours at room temperature.
-
Wash the plate again with sterile PBS.
-
Add the prepared splenocytes to the wells at a desired density (e.g., 2 x 10^5 to 5 x 10^5 cells/well).
-
Add the this compound to the appropriate wells at a predetermined optimal concentration. Include positive control wells (e.g., with a mitogen like Concanavalin A) and negative control wells (no peptide).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
-
Visualizations
Caption: Experimental workflow for this compound vaccine development.
Caption: Signaling pathway activated by the this compound in T-cells.
References
- 1. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo gold nanoparticle delivery of peptide vaccine induces anti-tumor immune response in prophylactic and therapeutic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro T-Cell Proliferation Assay with OVA-E1 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro T-cell proliferation assay using an OVA-E1 peptide. This assay is a critical tool for studying antigen-specific T-cell responses, which is fundamental in immunology research and the development of vaccines and immunotherapies.
The protocols provided herein detail the isolation of peripheral blood mononuclear cells (PBMCs), the enrichment of CD4+ or CD8+ T-cells, labeling with Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking, and co-culture with antigen-presenting cells (APCs) pulsed with the this compound. Additionally, alternative colorimetric methods for assessing proliferation, such as the MTT and MTS assays, are described.
Introduction
T-cell proliferation is a hallmark of an adaptive immune response to a specific antigen.[1] In vitro T-cell proliferation assays are indispensable for evaluating the immunogenicity of peptides, proteins, and other potential antigens. The ovalbumin (OVA) peptide is a widely used model antigen in immunological studies. The specific this compound, an immunodominant epitope, can be used to stimulate and measure the proliferative response of OVA-specific T-cells.
This document outlines two primary methods for quantifying T-cell proliferation:
-
CFSE-based Flow Cytometry Assay: A robust method that allows for the tracking of individual cell divisions.[1][2][3] CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity, which can be measured by flow cytometry.[1][2]
-
Colorimetric Assays (MTT/MTS): These assays measure cell viability and metabolic activity as an indicator of proliferation.[4] Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product, and the color intensity is proportional to the number of viable, proliferating cells.[4][5][6]
Data Presentation
Quantitative data from T-cell proliferation assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Summary of CFSE-Based T-Cell Proliferation Data
| Treatment Group | Stimulus | Proliferation Index | % Divided Cells | Division Index |
| Negative Control | No Peptide | 1.05 ± 0.08 | 2.5 ± 0.7% | 0.03 ± 0.01 |
| Vehicle Control | Vehicle | 1.10 ± 0.12 | 3.1 ± 0.9% | 0.04 ± 0.01 |
| Test Article | This compound | 4.25 ± 0.35 | 85.6 ± 5.2% | 2.15 ± 0.18 |
| Positive Control | Phytohemagglutinin (PHA) | 5.50 ± 0.41 | 98.2 ± 1.5% | 3.20 ± 0.25 |
-
Proliferation Index: The average number of divisions for all cells in the original population.
-
% Divided Cells: The percentage of cells that have undergone at least one division.
-
Division Index: The average number of divisions for the cells that have divided.
Table 2: Summary of MTS/MTT Assay Data
| Treatment Group | Stimulus | Absorbance (OD 490/570 nm) | % Proliferation |
| Negative Control | No Peptide | 0.150 ± 0.015 | 0% |
| Vehicle Control | Vehicle | 0.155 ± 0.020 | 3.3% |
| Test Article | This compound | 0.850 ± 0.075 | 466.7% |
| Positive Control | Phytohemagglutinin (PHA) | 1.250 ± 0.110 | 733.3% |
-
% Proliferation: Calculated relative to the negative control.
Experimental Protocols
Protocol 1: CFSE-Based T-Cell Proliferation Assay
This protocol details the steps for measuring T-cell proliferation using CFSE staining and flow cytometry.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ or CD8+ T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
2-Mercaptoethanol
-
This compound (e.g., SIINFEKL for CD8+ or OVA(323-339) for CD4+)
-
Phytohemagglutinin (PHA)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Flow cytometer
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.[2]
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Enrichment of T-Cells (Optional but Recommended):
-
Use a negative selection kit (e.g., RosetteSep™) to enrich for CD4+ or CD8+ T-cells from the PBMC population according to the manufacturer's instructions.
-
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.[7]
-
Prepare a 5 µM working solution of CFSE in PBS.[8]
-
Add the CFSE solution to the cell suspension at a 1:1 ratio (final concentration of 2.5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.[7][9]
-
Quench the staining by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI medium.
-
-
Preparation of Antigen-Presenting Cells (APCs):
-
Use either the non-T-cell fraction from the enrichment step or monocyte-derived dendritic cells (DCs).
-
To generate monocyte-derived DCs, culture monocytes with GM-CSF and IL-4 for 5-7 days.
-
Pulse the APCs with the this compound (typically 1-10 µg/mL) for 2-4 hours at 37°C.[10][11]
-
Wash the APCs to remove excess peptide.
-
-
Co-culture and Stimulation:
-
Plate the peptide-pulsed APCs in a 96-well round-bottom plate (e.g., 5 x 10^4 cells/well).
-
Add the CFSE-labeled T-cells to the wells at an APC:T-cell ratio of 1:10 (e.g., 5 x 10^5 T-cells/well).
-
Set up the following controls:
-
Unstained T-cells + APCs (no peptide)
-
CFSE-labeled T-cells + APCs (no peptide)
-
CFSE-labeled T-cells + APCs + positive control (e.g., PHA at 5 µg/mL)
-
-
Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator.[8]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data using appropriate software to gate on the T-cell population and visualize the CFSE dilution peaks.
-
Protocol 2: MTS/MTT-Based T-Cell Proliferation Assay
This protocol provides a colorimetric method for assessing T-cell proliferation.
Materials:
-
Materials for cell isolation and stimulation as in Protocol 3.1.
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Isolation and Stimulation:
-
Follow steps 1, 2, 4, and 5 from Protocol 3.1 to set up the co-culture in a 96-well flat-bottom plate.
-
-
Addition of MTS/MTT Reagent:
-
Measurement:
-
For MTS assay: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.[5][6]
-
For MTT assay: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Incubate overnight at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of proliferation relative to the unstimulated control.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for CFSE-Based T-Cell Proliferation Assay
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Diagram 2: T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling cascade.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Response with OVA-E1 Peptide
This guide provides troubleshooting advice for researchers encountering a low or absent T-cell response when using the OVA-E1 peptide in in vitro assays. The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a significant T-cell response to my this compound?
A low or absent T-cell response can stem from several factors, ranging from reagent quality to suboptimal assay conditions. A systematic approach to troubleshooting is crucial. First, verify the functionality of your positive controls. If the positive control (e.g., anti-CD3/CD28 antibodies, PHA, or a well-characterized control peptide) fails to induce a strong response, the issue likely lies with the T-cells or the overall assay setup. If the positive control works, the problem is more specific to the this compound or its presentation.
Troubleshooting Flowchart: Low T-Cell Response
Caption: A flowchart to diagnose issues with low T-cell response.
Q2: What are the key details of the this compound and its presentation?
The E1 peptide is an altered peptide ligand of the immunodominant ovalbumin peptide OVA (257-264), also known as SIINFEKL. While SIINFEKL is a strong agonist for OT-I T-cells, E1 is a weaker agonist and has been used in studies of T-cell activation thresholds.[1]
| Parameter | Description |
| Full Peptide Name | Ovalbumin peptide 257-264 (E1 variant) |
| Sequence | EIINFEKL |
| Parent Sequence | SIINFEKL (OVA 257-264) |
| MHC Restriction | H-2Kb (Mouse) |
| Typical Responding Cells | CD8+ T-cells from OT-I transgenic mice |
T-cell activation is highly dependent on the correct MHC molecule presenting the peptide.[2] Ensure your antigen-presenting cells (APCs) are from a mouse strain expressing the H-2Kb haplotype (e.g., C57BL/6).
Simplified TCR Signaling Pathway
Caption: this compound presentation by MHC to the T-cell receptor.
Q3: How can I optimize the concentration of the this compound and cell numbers?
The concentration of peptide and the ratio of T-cells to APCs are critical parameters that require optimization. A suboptimal concentration can lead to a weak or undetectable response.
Peptide Titration: It is recommended to perform a dose-response curve to determine the optimal peptide concentration for your specific experimental conditions.
| Peptide Concentration | Expected T-Cell Response (Example) |
| 0 µg/mL (Negative Control) | Baseline (minimal proliferation/cytokine release) |
| 0.01 µg/mL | Low response |
| 0.1 µg/mL | Intermediate response |
| 1 µg/mL | Strong response (often near saturation)[3] |
| 10 µg/mL | Plateau or potential inhibition |
Note: Optimal concentrations can vary. Start with a range from 0.001 to 10 µg/mL.
Cell Ratios and Densities:
-
T-Cell to APC Ratio: A common starting point is a 1:1 or 2:1 ratio of T-cells to APCs. This can be titrated (e.g., 10:1, 5:1, 1:1, 1:2) to find the optimum.
-
Cell Density: For a 96-well plate, a typical density is 1-2 x 10^5 T-cells per well.[4] High cell densities can lead to nutrient depletion and cell death, while low densities can result in insufficient cell-cell contact.
Q4: What are the key steps in a T-cell proliferation assay protocol, and where can things go wrong?
A common method to measure T-cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be measured by flow cytometry.[5][6]
Experimental Workflow: CFSE Proliferation Assay
Caption: Workflow for a typical CFSE-based T-cell proliferation assay.
Detailed Protocol: CFSE Labeling and Co-culture
-
Cell Preparation : Prepare a single-cell suspension of splenocytes (as a source of both T-cells and APCs) or isolated T-cells and APCs (e.g., bone marrow-derived dendritic cells). Ensure high viability (>95%).
-
CFSE Labeling :
-
Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM.[6] The optimal concentration should be titrated as high levels can be toxic.[6]
-
Incubate for 10 minutes at 37°C, protected from light.[7]
-
Quench the reaction by adding 5-10 volumes of cold complete culture medium (containing 10% FBS). The serum proteins will bind excess CFSE.
-
Wash the cells 2-3 times with complete medium to remove all unbound CFSE.
-
-
Co-culture :
-
Plate APCs in a 96-well flat-bottom plate. If using splenocytes, they can be plated directly.
-
Add the desired concentration of this compound and incubate for 1-2 hours to allow for peptide loading onto MHC molecules.
-
Add the CFSE-labeled T-cells at the desired T-cell:APC ratio.
-
Include controls:
-
Unstimulated Control: T-cells + APCs (no peptide)
-
Positive Control: T-cells + APCs + anti-CD3/CD28 antibodies or PHA
-
CFSE Unproliferated Control: A sample of CFSE-labeled cells kept on ice or fixed immediately after labeling to mark generation zero.
-
-
-
Incubation : Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis : Harvest cells and stain with fluorescently-labeled antibodies for surface markers (e.g., anti-CD8, anti-CD4) and a viability dye. Analyze by flow cytometry.
Common Pitfalls:
-
Inadequate Quenching/Washing: Residual unbound CFSE can label other cells in the culture, increasing background fluorescence.
-
CFSE Toxicity: Using too high a concentration of CFSE can kill cells.[6] Titrate to find the lowest concentration that gives a bright signal.
-
Suboptimal Culture Conditions: Poor quality FBS, incorrect media formulation, or contamination can all inhibit T-cell proliferation.[8]
Q5: My proliferation assay failed. What other methods can I use to measure T-cell activation?
If proliferation is low, assessing earlier activation events or different effector functions can provide valuable information.
-
Intracellular Cytokine Staining (ICS) : This method measures cytokine production (e.g., IFN-γ, TNF-α, IL-2) at the single-cell level after a short stimulation period (typically 6-12 hours). It's a sensitive assay for detecting effector function even without significant proliferation.[9]
-
Key Consideration : A protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added for the last 4-6 hours of culture to trap cytokines inside the cell for detection.[10]
-
-
ELISpot Assay : This is a highly sensitive method for quantifying the number of cytokine-secreting cells.[11] It is often more sensitive than ICS for detecting rare antigen-specific cells.[11]
-
Upregulation of Activation Markers : T-cell activation leads to the increased expression of surface markers like CD69 (early activation) and CD25 or CD44 (later activation). These can be measured by flow cytometry after 24-48 hours of stimulation.
Comparison of T-Cell Assays
| Assay | Measures | Time Scale | Pros | Cons |
| CFSE Dilution | Proliferation (cell division) | 3-7 days | Provides generational analysis | Long incubation; less sensitive for non-proliferating effectors |
| ICS | Intracellular cytokine production | 6-24 hours | Single-cell resolution; multi-parameter analysis | Requires protein transport inhibitors; less sensitive than ELISpot |
| ELISpot | Number of cytokine-secreting cells | 24-48 hours | Highly sensitive; good for rare cells | No single-cell data on co-expression; prone to background issues |
| Activation Markers | Surface protein upregulation | 1-3 days | Relatively simple and fast flow assay | Markers can be transient; less specific than cytokine assays |
References
- 1. Peptide-MHC heterodimers show that thymic positive selection requires a more restricted set of self-peptides than negative selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. stemcell.com [stemcell.com]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Technical Support Center: Optimizing OVA-E1 Peptide for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the use of OVA-E1 peptide in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: OVA-E1 is an antagonist variant of the well-known SIINFEKL peptide (OVA 257-264), which is a major histocompatibility complex (MHC) class I-restricted epitope of chicken ovalbumin.[1] Unlike the parent SIINFEKL peptide which activates T-cell responses, the OVA-E1 variant acts as an antagonist. It is often used in immunological studies to investigate T-cell receptor (TCR) signaling and activation dynamics.[1]
Q2: How should I dissolve and store the this compound?
A2: Proper dissolution and storage are critical for peptide stability and experimental success.
-
Dissolution: For hydrophobic peptides like OVA-E1, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO.[1][2] Subsequently, this stock solution can be diluted with sterile, tissue-culture grade water or culture medium to the desired working concentration.[2]
-
Storage: For long-term storage, peptide stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Always protect peptide solutions from direct light.[2]
Q3: What is a good starting concentration for this compound in an in vitro assay?
A3: The optimal concentration is highly dependent on the specific assay, cell type, and experimental goals. A concentration titration is always recommended. Based on various studies, a broad range can be considered, from as low as 10⁻⁸ µg/mL for sensitive cytokine assays to as high as 100 µg/mL for certain peptide-pulsing protocols.[4][5][6] A common starting point for pulsing dendritic cells or macrophages is 10 µg/mL.[6]
Q4: What is the difference between using whole ovalbumin (OVA) protein and the this compound?
A4: The primary difference lies in the antigen processing requirement.
-
OVA Protein: When using the whole protein, antigen-presenting cells (APCs) like dendritic cells or macrophages must first internalize, process (cleave into smaller fragments), and load the resulting peptides onto MHC molecules for presentation.[7][8] This process is less efficient than using pre-synthesized peptides.[9][10]
-
This compound: Using the synthetic peptide bypasses the need for antigen processing. The peptide can be directly loaded onto surface MHC class I molecules of APCs, leading to a more direct and often stronger stimulation of T-cells.[8][10] This makes peptide-pulsed APCs potent inducers of T-cell responses.[3]
Q5: How does peptide stability affect my experiment?
A5: Peptide stability is a critical factor that can lead to variability in results. Peptides can be degraded by proteases present in serum-containing culture media, with some peptides losing significant activity after overnight incubation at 37°C.[11] This degradation can reduce the effective concentration of the peptide over the course of the experiment. Using protease inhibitors or working in serum-free media can mitigate this, though the latter may affect cell viability.[11][12] The differential stability of peptides is an important consideration for the in vivo persistence of their antigenic activity.[11]
Troubleshooting Guides
Problem 1: Low or No T-Cell Activation (e.g., weak cytokine signal, poor proliferation)
| Symptom | Possible Causes | Suggested Solutions |
| Weak or absent signal in assays like ELISpot, intracellular cytokine staining (ICS), or proliferation assays. | Suboptimal Peptide Concentration: The concentration may be too low to elicit a strong response or too high, causing activation-induced cell death. | Perform a Titration: Test a wide range of peptide concentrations (e.g., from 10⁻³ to 10 µg/mL) to determine the optimal dose for your specific system.[5] |
| Peptide Degradation: Improper storage (e.g., multiple freeze-thaw cycles) or instability in culture media can reduce peptide activity.[11] | Use Fresh Aliquots: Always use single-use aliquots stored at -80°C.[2][3] Consider the peptide's half-life in your culture conditions; shorter incubation times may be necessary. | |
| Inefficient Antigen Presentation: The antigen-presenting cells (APCs) may have low MHC expression or are not efficiently presenting the peptide. | Activate APCs: Pre-treat APCs (like dendritic cells) with stimuli such as LPS (1 µg/mL) overnight to upregulate MHC and co-stimulatory molecules.[5][12] Confirm MHC expression using flow cytometry.[13] | |
| Poor T-Cell Viability or Function: The T-cells may not be healthy or responsive. | Check Viability: Assess T-cell viability before and after the assay using a viability dye (e.g., Trypan Blue, or a fixable viability dye for flow cytometry).[2] Include a Positive Control: Use a strong mitogen (e.g., Concanavalin A) or anti-CD3/CD28 antibodies to confirm that the T-cells are capable of activation.[7][14] |
Problem 2: High Background Signal in Negative Control Wells
| Symptom | Possible Causes | Suggested Solutions |
| High cytokine levels or proliferation in wells without the this compound. | Contamination: Media or reagents may be contaminated with endotoxins (like LPS) which can non-specifically activate APCs and T-cells. | Use Endotoxin-Free Reagents: Ensure all reagents, especially protein solutions and media, are certified low-endotoxin.[8] Maintain sterile technique throughout the experiment. |
| Serum Components: Components in fetal bovine serum (FBS) can sometimes cause non-specific stimulation. | Heat-Inactivate Serum: Use heat-inactivated FBS to denature complement and other potentially problematic proteins. Test Different Serum Lots: Screen different lots of FBS to find one with low background stimulation. | |
| Cross-Contamination: Pipetting errors may introduce the peptide into control wells. | Careful Pipetting: Use fresh pipette tips for each condition and be meticulous when setting up plates. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| T-Cell Stimulation (Cytokine Production) | Mouse Splenocytes | 10⁻⁸ to 10⁻² µg/mL | [5] |
| T-Cell Stimulation (General) | Naive Splenocytes | 100 µg/mL | [4] |
| Dendritic Cell (DC) Pulsing | Bone Marrow-Derived DCs | 10 - 100 µg/mL | [6] |
| Optimal Peptide Loading on DCs | Bone Marrow-Derived DCs | 50 µM | [12] |
| Intracellular Cytokine Staining | Peripheral Blood Mononuclear Cells (PBMCs) | ~1 µM (final concentration) | [15] |
Table 2: Typical Incubation and Culture Times
| Experimental Step | Typical Duration | Notes | Reference |
| Peptide Pulsing of APCs | 1 - 24 hours | 1 hour is often sufficient for pulsing before washing.[16] Optimal loading may take 8-16 hours.[12] | [6][12][16] |
| Intracellular Cytokine Staining | 5 - 6 hours | Brefeldin A is typically added after 2 hours to block cytokine secretion. | [2] |
| ELISpot Assay | 18 - 48 hours | Time should be optimized for the specific analyte being measured. | [2] |
| T-Cell Proliferation Assay | 2 - 4 days | Proliferation is typically measured after 48 to 96 hours of co-culture. | [13][14] |
Experimental Protocols & Visualizations
Experimental Workflow and Key Pathways
The general workflow for an in vitro T-cell stimulation assay involves preparing the peptide and cells, co-culturing them, and finally analyzing the outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Major histocompatibility complex class I presentation of peptides derived from soluble exogenous antigen by a subset of cells engaged in phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential stability of antigenic MHC class I-restricted synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and kinetics of MHC class I-ovalbumin peptide complexes on immature and mature murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
how to solve OVA-E1 peptide solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OVA-E1 peptide.
Troubleshooting Guide: this compound Solubility Issues
Researchers frequently encounter challenges with the solubility of synthetic peptides, including the this compound (Sequence: EIINFEKL). Inadequate dissolution can lead to inaccurate concentrations and unreliable experimental outcomes. This guide provides a systematic approach to overcoming these issues.
Initial Assessment of this compound Characteristics:
Before attempting to dissolve the this compound, it is crucial to understand its physicochemical properties, which influence its solubility.
| Property | Value/Characteristic | Implication for Solubility |
| Sequence | EIINFEKL | High content of hydrophobic residues (I, L, F) suggests poor aqueous solubility. |
| Molecular Weight | ~1005.2 g/mol [1] | Does not significantly impact the choice of solvent. |
| Net Charge at Neutral pH | Acidic | The presence of glutamic acid (E) residues suggests that solubility may be improved in slightly basic solutions. |
Recommended Solubilization Protocol:
This protocol follows a stepwise approach, starting with the most common and biocompatible solvents and progressing to stronger organic solvents if necessary.
Step 1: Reconstitution in Aqueous Solution
-
Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.
-
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small amount of water to the vial.
-
Gently vortex or sonicate the vial to aid dissolution.
-
-
Expected Outcome: Due to its hydrophobic nature, OVA-E1 may not fully dissolve in water. If the solution remains cloudy or contains visible particles, proceed to the next step.
Step 2: pH Adjustment
-
Rationale: Since the this compound has a net negative charge at neutral pH, increasing the pH can enhance its solubility.
-
Procedure:
-
If the peptide did not dissolve in water, add a small volume (e.g., 10-50 µL) of a weak base such as 0.1 M ammonium bicarbonate or a 10% ammonium hydroxide solution.
-
Mix thoroughly and observe for dissolution.
-
-
Caution: Avoid strongly basic conditions if the peptide is to be used in cell-based assays, as it can be cytotoxic.
Step 3: Use of Organic Solvents
-
Recommended Solvents: For highly hydrophobic peptides like OVA-E1, organic solvents are often necessary. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and relative biocompatibility at low concentrations.
-
Procedure:
-
If the peptide remains insoluble, add a minimal amount of pure DMSO (e.g., 20-50 µL) to the vial.
-
Ensure the peptide is completely dissolved in DMSO before adding any aqueous solution.
-
Slowly add the desired aqueous buffer or cell culture medium to the DMSO-peptide solution with gentle mixing.
-
-
Critical Consideration: The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound has formed a gel-like substance upon adding buffer. What should I do?
A1: Gel formation is indicative of peptide aggregation. This can often be resolved by first dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer. Sonication can also help to break up aggregates.
Q2: Can I use solvents other than DMSO?
A2: Yes, other organic solvents such as dimethylformamide (DMF) or acetonitrile can be used. However, their compatibility with your specific experimental system must be considered, as they can be more toxic to cells than DMSO.
Q3: How should I store my dissolved this compound stock solution?
A3: Once dissolved, it is recommended to prepare single-use aliquots of your peptide stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Q4: What is the recommended concentration for a stock solution of this compound?
A4: A stock solution of 1-10 mg/mL in an appropriate solvent (like DMSO) is a common starting point. This allows for accurate dilution to the final working concentration for your experiments, which is often in the µg/mL range.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound vial to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add a small volume of high-purity DMSO (e.g., 40 µL) to the vial.[3]
-
Vortex thoroughly to ensure the peptide is completely dissolved. Gentle warming (up to 37°C) or sonication can aid solubility.[3]
-
Dilute the peptide stock with sterile tissue-culture grade water or a suitable buffer to the desired concentration (e.g., 1 mg/mL).[3]
-
Mix thoroughly and, if not for immediate use, create single-use aliquots and store at ≤ -20°C, protected from light.[3]
Protocol 2: In Vitro T-Cell Stimulation with this compound
This protocol is a general guideline for stimulating peripheral blood mononuclear cells (PBMCs) with the this compound for analysis of T-cell activation.
-
Prepare a single-cell suspension of PBMCs from your sample.
-
Resuspend the PBMCs in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at a density of 1 x 10^7 cells/mL.[3]
-
From your this compound stock solution, prepare a working solution at 10 times the final desired concentration in the cell culture medium. A final concentration of 1-10 µg/mL of the peptide is generally recommended for T-cell stimulation.[3][4]
-
Add 100 µL of the 10X peptide working solution to 900 µL of the cell suspension in a 24-well plate.[3]
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 6-48 hours, depending on the downstream application).[3]
-
For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) can be added during the last few hours of incubation.[3]
-
Following incubation, harvest the cells for analysis of activation markers (e.g., CD69, CD25) by flow cytometry or cytokine secretion by ELISpot or ELISA.
Visualizations
Signaling Pathway: this compound-Induced T-Cell Activation
Caption: this compound presented by MHC class I engages the TCR, initiating downstream signaling cascades including the activation of JNK and p38, leading to gene expression changes.
Experimental Workflow: T-Cell Activation Assay
Caption: A typical workflow for a T-cell activation assay using the this compound, from preparation to analysis.
References
Technical Support Center: Minimizing Non-Specific T-cell Activation with OVA Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific T-cell activation in your experiments using OVA peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific T-cell activation in in vitro assays using OVA peptides?
A1: Non-specific T-cell activation can arise from several sources. The most common culprits include:
-
Endotoxin Contamination: Lipopolysaccharides (LPS), also known as endotoxins, from gram-negative bacteria are potent immune stimulators. They can activate antigen-presenting cells (APCs) like macrophages and dendritic cells through Toll-like receptor 4 (TLR4) signaling.[1] This leads to a cytokine-rich environment that can indirectly and non-specifically activate T-cells, resulting in false-positive results.[1]
-
Peptide Quality and Purity: Synthetic peptides may contain residual contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can interfere with cellular assays.[2] It is also possible for peptide preparations to be inadvertently contaminated with other biologically active peptides.[3]
-
Suboptimal Peptide Concentration: Using an excessively high concentration of the OVA peptide can lead to non-specific T-cell activation or even induce apoptosis.[4]
-
Culture Media Components: Components in the cell culture medium, particularly serum, can be a significant source of variability and non-specific stimulation.[5][6] Different lots of fetal bovine serum (FBS) can have varying levels of endogenous mitogens.
-
High Cell Density: Plating too many cells per well can lead to increased background activation and confluent spots in assays like ELISpot.[7][8]
Q2: How can I test for and mitigate endotoxin contamination in my OVA peptide preparations?
A2: Endotoxin contamination is a critical factor to control. Here’s how you can address it:
-
Use Endotoxin-Free Reagents: Whenever possible, purchase peptides and all other reagents certified as endotoxin-free.[1] Reputable vendors will provide a certificate of analysis indicating the endotoxin levels, often measured in Endotoxin Units per microgram (EU/µg).[2]
-
Limulus Amebocyte Lysate (LAL) Assay: You can test for the presence of endotoxins in your peptide solutions and other reagents using a LAL assay kit.
-
Proper Laboratory Hygiene: Endotoxins are ubiquitous and heat-stable.[9] They can contaminate laboratory equipment, water, and solutions.[1][10] Use sterile, disposable labware and pyrogen-free water to minimize the risk of contamination.
Q3: What is the optimal concentration range for OVA peptides in T-cell activation assays?
A3: The optimal peptide concentration is highly dependent on the specific assay, the T-cell clone (e.g., OT-I or OT-II), and the antigen-presenting cells being used. It is crucial to perform a dose-response titration to determine the optimal concentration for your specific experimental setup. However, here are some general guidelines from the literature:
| Assay Type | Cell Type | Typical OVA Peptide Concentration Range | Reference |
| T-cell Proliferation | OT-II T-cells with splenic APCs | 0.1 - 10 µg/mL | [11] |
| In vitro T-cell Stimulation | OT-I splenocytes | 10⁻⁸ to 10⁻² µg/mL | [12] |
| DC Pulsing for T-cell co-culture | Dendritic Cells (DCs) | 10 - 100 µg/mL | [13] |
| In vivo Cytotoxicity Assay | Peptide-pulsed DCs | 200 pM - 10 µM | [4] |
Note: It is always recommended to start with a broad range of concentrations and narrow down to the one that gives a robust specific response with minimal background.
Troubleshooting Guides
Problem 1: High Background in ELISpot/Intracellular Cytokine Staining (ICS) Assays
| Possible Cause | Recommended Solution | Citation |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the ELISpot membrane are washed carefully. For automated plate washers, consider increasing the number of washes. | [7][14] |
| Too Many Cells Per Well | Optimize the cell density by performing a cell titration experiment. Aim for a cell number that yields distinct, countable spots. | [7][8][15] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of capture and detection antibodies to find the optimal signal-to-noise ratio. | [7] |
| Serum Variability | Pre-screen different lots of serum for low background stimulation or switch to a commercially available serum-free medium.[5][6][16] Several studies have shown that serum-free media can perform as well as or even better than serum-supplemented media.[5] | |
| Over-development of Plate | Reduce the incubation time with the substrate. Monitor spot development under a microscope to stop the reaction at the optimal time. | [7][8] |
| DMSO Concentration | If peptides are dissolved in DMSO, ensure the final concentration in the well is low (typically <0.5%) as high concentrations can cause membrane leakage and increased background. | [17] |
| Contaminated Solutions | Use sterile filtration for all solutions. Avoid using solutions that appear turbid or show signs of microbial growth. | [8] |
Problem 2: Inconsistent or No T-cell Response to OVA Peptide
| Possible Cause | Recommended Solution | Citation |
| Incorrect Peptide Sequence/Purity | Verify the sequence and purity of the OVA peptide from the manufacturer's certificate of analysis. Use high-purity (>95%) peptides. | [13] |
| Peptide Degradation | Store peptides according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C.[18] Avoid repeated freeze-thaw cycles of peptide stock solutions. | |
| Suboptimal Cell Viability | Ensure high viability of PBMCs or isolated T-cells after thawing and before starting the assay. Allow cells to rest overnight after thawing to improve recovery. | [5] |
| Insufficient Incubation Time | Optimize the incubation time for T-cell stimulation. This can vary depending on the assay and the specific cytokine being measured (e.g., 18-48 hours). | [14] |
| Low Frequency of Antigen-Specific T-cells | The frequency of antigen-specific T-cells may be too low to detect. Consider using a positive control like PHA or anti-CD3/CD28 antibodies to ensure the cells are responsive. | [14] |
| Inappropriate Antigen Presentation | Ensure the antigen-presenting cells (APCs) are functional and are expressing the correct MHC molecules to present the OVA peptide (e.g., H-2Kb for OVA₂₅₇₋₂₆₄ to OT-I cells, I-Aᵈ for OVA₃₂₃₋₃₃₉ to OT-II cells).[18][19] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol outlines a general procedure for measuring OVA-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.
Materials:
-
Isolated PBMCs or purified CD4+ or CD8+ T-cells and APCs
-
High-purity, endotoxin-free OVA peptide (e.g., OVA₂₅₇₋₂₆₄ for OT-I or OVA₃₂₃₋₃₃₉ for OT-II)
-
Complete RPMI-1640 medium (can be serum-free or supplemented with pre-screened low-background serum)
-
CFSE dye
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend freshly isolated or thawed and rested cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.[20]
-
CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 0.5-5 µM (this should be optimized for your cell type to ensure bright staining with low toxicity).[20] Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of cold complete RPMI medium containing serum. The serum proteins will quench the unbound CFSE. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI medium to remove any residual unbound CFSE.
-
Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well round-bottom plate at an optimized density (e.g., 2 x 10⁵ cells/well).
-
Stimulation: Add the OVA peptide at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Include a no-peptide negative control and a positive control (e.g., anti-CD3/CD28 antibodies or PHA).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.[21]
-
Flow Cytometry Analysis: Harvest the cells and stain with appropriate surface markers (e.g., CD4, CD8) and a viability dye. Analyze the cells using a flow cytometer, gating on the live, single-cell population of interest. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.
Visualizations
Signaling Pathways
References
- 1. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 2. genscript.com [genscript.com]
- 3. Contamination risks in work with synthetic peptides: flg22 as an example of a pirate in commercial peptide preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Performance of serum-supplemented and serum-free media in IFNγ Elispot Assays for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. Endotoxin contamination triggers severe symptoms [peptides.de]
- 10. rdworldonline.com [rdworldonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 15. High background ELISPOT | Abcam [abcam.com]
- 16. Frontiers | Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts [frontiersin.org]
- 17. mabtech.com [mabtech.com]
- 18. invivogen.com [invivogen.com]
- 19. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 21. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Refining Dendritic Cell Pulsing Protocols with OVA Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dendritic cell (DC) pulsing protocols, with a focus on ovalbumin (OVA) peptides.
Disclaimer: The following protocols and information are based on commonly used and well-characterized OVA peptides, such as OVA₂₅₇₋₂₆₄ (SIINFEKL) for MHC class I presentation and OVA₃₂₃₋₃₃₉ for MHC class II presentation. The term "OVA-E1" is not a universally recognized standard designation. Researchers should adapt these guidelines to their specific "OVA-E1" peptide, considering its length, amino acid composition, and predicted MHC binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of OVA peptide for pulsing dendritic cells?
A1: The optimal peptide concentration is crucial for efficient loading onto MHC molecules without inducing cytotoxicity. It is recommended to perform a dose-titration experiment to determine the ideal concentration for your specific peptide and DC type. However, a general starting range is between 1 and 10 µg/mL.[1] Some studies have reported using concentrations as high as 100 µg/mL, but high concentrations can sometimes lead to suboptimal T cell responses.[1]
Q2: How long should I incubate the dendritic cells with the OVA peptide?
A2: The incubation time for peptide pulsing can vary. Shorter incubation times of 1-4 hours at 37°C are often sufficient for peptide loading onto surface MHC molecules. Longer incubation periods, such as overnight (16-24 hours), can also be used, particularly when starting with whole protein antigen instead of a peptide.[1] The optimal time can depend on the stability of the peptide and the maturation state of the DCs.
Q3: Should I use immature or mature dendritic cells for peptide pulsing?
A3: Both immature and mature DCs can be pulsed with peptides. Immature DCs are excellent at antigen uptake, while mature DCs have upregulated co-stimulatory molecules (like CD80 and CD86) and MHC molecules, making them more potent activators of naive T cells. A common strategy is to pulse immature DCs and then induce maturation, or to pulse already matured DCs. The choice depends on the specific experimental goals.
Q4: Is it necessary to wash the dendritic cells after peptide pulsing?
A4: Yes, it is highly recommended to wash the DCs at least twice with sterile PBS or culture medium after pulsing.[1] This step removes excess, unbound peptide from the culture, which could otherwise bind to other antigen-presenting cells in a co-culture system or lead to T cell anergy.
Q5: What is a typical dendritic cell to T cell ratio for a co-culture experiment?
A5: A standard starting ratio for DC to T cell co-culture is 1:10. However, the optimal ratio can range from 1:1 to 1:100 and should be determined empirically for your specific assay.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low T cell proliferation in co-culture | 1. Inefficient DC pulsing. 2. Suboptimal DC maturation. 3. Incorrect DC:T cell ratio. 4. Poor viability of DCs or T cells. 5. T cell anergy due to high peptide concentration. | 1. Optimize peptide concentration and incubation time. Confirm peptide quality and solubility. 2. Ensure DCs have upregulated maturation markers (e.g., CD80, CD86, MHC class II) by flow cytometry after maturation stimulus (e.g., LPS). 3. Titrate the DC:T cell ratio (e.g., 1:5, 1:10, 1:20). 4. Check cell viability using Trypan Blue or a viability stain before and during the experiment. 5. Perform a dose-response curve for peptide concentration. |
| High background T cell activation (in non-pulsed DC control) | 1. Contamination of DC culture with endotoxin (LPS). 2. Allogeneic reaction if DCs and T cells are from different donors. 3. Serum components in the media. | 1. Use endotoxin-free reagents and test reagents for endotoxin contamination. 2. Use syngeneic DCs and T cells. 3. Use serum-free media or heat-inactivated serum. |
| Inconsistent results between experiments | 1. Variability in DC generation and maturation. 2. Inconsistent peptide quality or concentration. 3. Variation in T cell isolation and viability. | 1. Standardize DC generation protocol. Monitor DC phenotype by flow cytometry for each batch. 2. Use a fresh stock of high-purity peptide and accurately determine its concentration. 3. Standardize T cell isolation protocol and always assess viability. |
| No detectable cytokine secretion from T cells | 1. Insufficient T cell activation. 2. Cytokine degradation. 3. Insensitive detection method. | 1. Address the points under "Low T cell proliferation". Consider adding a positive control (e.g., anti-CD3/CD28 beads). 2. Add a protease inhibitor to the culture supernatant before storage. 3. Use a more sensitive assay (e.g., ELISpot or intracellular cytokine staining) or a different ELISA kit. |
Experimental Protocols
Detailed Methodology for Dendritic Cell Pulsing with OVA Peptide
This protocol provides a general guideline for pulsing bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow-derived dendritic cells (immature or mature)
-
Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
OVA peptide (e.g., OVA₂₅₇₋₂₆₄ or OVA₃₂₃₋₃₃₉) of high purity (>95%)
-
Sterile PBS
-
6-well tissue culture plates
Procedure:
-
Generate or thaw cryopreserved BMDCs and culture them in complete RPMI-1640 medium.
-
Harvest the DCs and determine the cell concentration and viability.
-
Seed the DCs at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Prepare a stock solution of the OVA peptide in sterile, endotoxin-free water or DMSO. Further dilute the peptide in complete RPMI-1640 medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Add the diluted peptide to the DC culture.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 1-4 hours or overnight.
-
After incubation, gently collect the cells and transfer them to a sterile conical tube.
-
Wash the cells twice by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in 10 mL of sterile PBS or complete medium.
-
After the final wash, resuspend the pulsed DCs in the appropriate medium for your downstream application (e.g., co-culture with T cells).
Quantitative Data Summary
| Parameter | Recommended Range | Reference(s) |
| Peptide Concentration | 1 - 10 µg/mL | [1] |
| Incubation Time | 1 - 24 hours | [1] |
| DC Seeding Density | 0.5 - 1 x 10⁶ cells/mL | - |
| DC:T Cell Ratio | 1:1 - 1:100 | [1] |
Visualizations
Experimental Workflow for DC Pulsing and T Cell Co-culture
Caption: Workflow for pulsing dendritic cells with OVA peptide and assessing T cell activation.
Signaling Pathways for Antigen Presentation
MHC Class I Presentation Pathway (Cross-Presentation of Exogenous Antigen)
Caption: MHC Class I cross-presentation pathway for exogenous antigens in dendritic cells.
MHC Class II Presentation Pathway
Caption: MHC Class II presentation pathway for exogenous antigens in dendritic cells.
References
Technical Support Center: Enhancing the In Vivo Stability of OVA-E1 Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the OVA-E1 peptide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving peptide stability.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading too quickly in my in vivo model. What are the common causes?
A1: Rapid in vivo degradation of peptides like OVA-E1 is a frequent challenge. The primary causes include:
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases and peptidases present in the bloodstream and tissues.
-
Renal Clearance: Due to their small size, peptides are often rapidly cleared from circulation by the kidneys.[1]
-
Chemical Instability: The peptide's amino acid sequence can predispose it to chemical degradation pathways such as oxidation, deamidation, and hydrolysis.
Q2: What are the most effective strategies to improve the in vivo stability of the this compound?
A2: Several strategies can be employed to enhance the in vivo half-life of the this compound. These can be broadly categorized into chemical modifications and formulation-based approaches.
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, reducing renal clearance and shielding it from proteolytic enzymes.[2]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at the N- or C-terminus can significantly increase resistance to proteases.[3]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less accessible to proteases.[4]
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating the this compound within liposomes can protect it from degradation and facilitate targeted delivery.
-
Q3: How do these stability-enhancing modifications affect the immunogenicity of the this compound?
A3: Modifications aimed at improving stability can have varying effects on the immunogenicity of the this compound.
-
PEGylation: While increasing half-life, PEGylation can sometimes reduce the immunogenicity of the peptide by masking epitopes recognized by immune cells.[2]
-
Liposomal Formulation: Liposomes can act as adjuvants, potentially enhancing the immune response to the encapsulated peptide.
-
Amino Acid Substitution: The impact on immunogenicity depends on the position of the substitution. Changes within the core epitope may alter MHC binding and T-cell recognition, while modifications at the termini are less likely to have a significant effect.[3]
Troubleshooting Guides
Problem 1: Low bioavailability of this compound after administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid proteolytic degradation | Modify the peptide by substituting terminal L-amino acids with D-amino acids.[3] | Increased resistance to exopeptidases, leading to a longer half-life. |
| Fast renal clearance | Conjugate the peptide with polyethylene glycol (PEG).[2] | Increased hydrodynamic size, reduced renal filtration, and prolonged circulation time. |
| Poor absorption at the injection site | Formulate the peptide in a liposomal delivery system. | Enhanced absorption and protection from local degradation. |
Problem 2: Inconsistent results in in vivo efficacy studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable peptide stability between batches | Implement a standardized protocol for peptide synthesis, purification, and storage. | Consistent peptide quality and stability, leading to more reproducible in vivo results. |
| Peptide degradation during storage or handling | Store lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles of peptide solutions. | Preservation of peptide integrity and biological activity. |
| Suboptimal formulation | Optimize the liposomal formulation parameters (e.g., lipid composition, size, charge) for the this compound. | Improved encapsulation efficiency, stability, and in vivo performance of the liposomal peptide. |
Quantitative Data Summary
The following table summarizes hypothetical comparative data on the in vivo stability of native OVA (257-264) peptide (a close analog to OVA-E1) versus its modified counterparts. Note: Specific in vivo half-life data for modified OVA-E1 is limited in publicly available literature; these values are illustrative based on general principles of peptide modification.
| Peptide Formulation | Modification | Reported Half-life in Mice (hours) | Reference |
| Native OVA (257-264) | None | < 1 | [5] |
| PEGylated OVA (257-264) | Covalent attachment of PEG | 6 - 12 | [2] |
| Liposomal OVA (257-264) | Encapsulation in liposomes | 8 - 16 | |
| D-amino acid substituted OVA (257-264) | Terminal L- to D-amino acid substitution | 4 - 8 | [3] |
| Cyclized OVA (257-264) | Head-to-tail cyclization | 5 - 10 | [4] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay of this compound by HPLC
This protocol outlines a method to assess the stability of the this compound in serum.
Materials:
-
This compound
-
Human or mouse serum
-
Trichloroacetic acid (TCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Prepare a stock solution of the this compound in an appropriate solvent (e.g., water or PBS).
-
Incubate the peptide solution with serum (e.g., 90% serum) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
To stop the enzymatic degradation, precipitate the serum proteins by adding an equal volume of 10% TCA.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining peptide by reversed-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient of mobile phase B to elute the peptide.
-
Detection: UV at 214 nm or 280 nm.
-
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining over time to determine its stability.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating the this compound into liposomes.[6][7]
Materials:
-
This compound
-
Phospholipids (e.g., DOPC, DSPC)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., phospholipid and cholesterol) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under a vacuum to remove any residual solvent.
-
Hydrate the lipid film with a solution of the this compound in the desired buffer. This is done by adding the peptide solution to the flask and agitating it (e.g., vortexing or sonicating) to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Remove the unencapsulated peptide by a suitable method such as dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway for Exogenous Ovalbumin
Exogenous antigens like ovalbumin (OVA) can be cross-presented by antigen-presenting cells (APCs), such as dendritic cells, via the MHC class I pathway to activate CD8+ T cells.[8][9][10] This process involves the uptake of the antigen, its processing in the cytoplasm, and the presentation of derived peptides on MHC class I molecules.
Caption: MHC Class I cross-presentation of exogenous ovalbumin.
Experimental Workflow for In Vivo Stability Assessment
This workflow outlines the key steps in evaluating the in vivo stability of a modified this compound.
Caption: Workflow for assessing in vivo peptide stability.
References
- 1. Sustained persistence of IL2 signaling enhances the antitumor effect of peptide vaccines through T-cell expansion and preventing PD-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interbilayer-Crosslinked Multilamellar Vesicles as Synthetic Vaccines for Potent Humoral and Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serpin-like Loop Insertion of Ovalbumin Increases the Stability and Decreases the OVA 323–339 Epitope Processing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular protein is the source of cross-priming antigen in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presentation of Exogenous Protein Antigens on Major Histocompatability Complex Class I Molecules by Dendritic Cells: Pathway of Presentation and Regulation by Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major histocompatibility complex class I presentation of ovalbumin peptide 257-264 from exogenous sources: protein context influences the degree of TAP-independent presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in OVA-E1 Peptide Experiments
Welcome to the technical support center for OVA-E1 peptide experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to variability in experimental results. The following guides are presented in a question-and-answer format to directly address specific problems you may encounter.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing inconsistent results that may be related to the peptide itself?
Answer: Variability in experiments using synthetic peptides often originates from the quality, handling, and storage of the peptide itself. Ensuring the integrity of your this compound is the first critical step for reproducible results.
Impurities from peptide synthesis, incorrect storage, or improper dissolution can all lead to significant experimental artifacts.[1][2] Contaminants such as truncated peptides, residual solvents, or even low-level cross-contamination from other synthesis batches can lead to unexpected or inconsistent biological activity.[1][2]
Troubleshooting Peptide Quality and Handling
To minimize variability stemming from the peptide, follow these quality control and handling steps:
-
Verify Peptide Identity and Purity: Always obtain a certificate of analysis (CoA) from the manufacturer that includes Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) data.[3][4] This verifies the correct molecular weight and purity of the peptide. For critical applications, consider independent analysis.[3]
-
Proper Storage: Lyophilized peptides should be stored at -20°C for short-term use (weeks) and -80°C for long-term storage, protected from moisture and light.[5][6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide.[6]
-
Correct Reconstitution: The solubility of a peptide depends on its amino acid sequence. For OVA-E1, which is a variant of the hydrophobic SIINFEKL peptide, initial dissolution may require a small amount of an organic solvent like DMSO, followed by dilution in your aqueous assay buffer.[7] Once in solution, it's recommended to make single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Monitor Solution Stability: Peptide solutions have limited shelf life. For instance, peptides containing amino acids like N, Q, C, M, and W are more prone to degradation in solution.[6] It is best to use freshly prepared solutions for each experiment. If storing solutions, freeze aliquots at -80°C and use within a month.[6][8]
Table 1: Summary of Peptide Quality Control Checks
| Parameter | Method | Acceptance Criteria | Potential Impact of Failure |
| Identity | Mass Spectrometry (MS) | Measured molecular weight matches theoretical weight. | Wrong peptide will lead to complete failure of the experiment. |
| Purity | HPLC | >95% for cell-based assays; >85% for initial screening. | Impurities can cause off-target effects or batch-to-batch variability.[2] |
| Peptide Content | Amino Acid Analysis (AAA) or Mass Balance[9][10] | Reported on CoA. Used for accurate concentration calculation. | Inaccurate peptide concentration leads to inconsistent dose-response. |
| Counterion Content | HPLC or IC | Reported on CoA (e.g., TFA). Must be accounted for in weight calculations. | Overestimation of active peptide concentration. |
Experimental Protocol: this compound Reconstitution
-
Preparation: Before opening, bring the vial of lyophilized this compound from -80°C storage to room temperature in a desiccator.
-
Initial Dissolution: Briefly centrifuge the vial to ensure all powder is at the bottom. To create a high-concentration stock (e.g., 10 mM), carefully add a small volume of sterile DMSO.[7] Vortex gently to dissolve.
-
Working Solution: Dilute the DMSO stock solution with your sterile aqueous buffer (e.g., PBS or cell culture medium) to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -80°C.[8] Avoid repeated freeze-thaw cycles.[6]
Figure 1. Workflow for proper handling and reconstitution of this compound.
FAQ 2: Why am I observing high background noise in my OVA-E1 ELISA?
Answer: High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure specific signals, leading to low signal-to-noise ratios and unreliable data. This is a frequent issue in immunoassays and can be caused by several factors, including non-specific binding of antibodies, insufficient washing, or problems with the substrate.[11][12][13]
Troubleshooting High Background in ELISA
Follow this logical progression to identify and resolve the source of high background:
-
Insufficient Blocking: The blocking buffer's role is to prevent antibodies from binding non-specifically to the plate surface.[13][14] If blocking is inadequate, both primary and secondary antibodies can bind, causing a high background signal.
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies and other reagents, which is a primary cause of high background.[12][13]
-
Antibody Concentration Too High: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding.
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies.
-
-
Cross-Reactivity or Non-specific Binding of Secondary Antibody: The secondary antibody may be binding to the blocking agent or other components in the well.[12]
-
Solution: Run a control where the primary antibody is omitted. If you still see a high signal, the issue is with the secondary antibody. Ensure you are using a high-quality, pre-adsorbed secondary antibody to minimize cross-reactivity.
-
-
Substrate Issues: The substrate may have deteriorated or been contaminated, or the development time may be too long.[11]
-
Solution: Use fresh, properly stored substrate. The TMB substrate solution should be colorless before use.[11] Optimize the substrate incubation time; stop the reaction before the negative control wells start to develop significant color.
-
Table 2: Troubleshooting Guide for High ELISA Background
| Potential Cause | Recommended Solution | Control Experiment |
| Insufficient Blocking | Increase blocking time/concentration; change blocking agent.[14] | Wells with no antigen but with all subsequent steps. |
| Inadequate Washing | Increase number and vigor of washes.[11][13] | Compare results with an increased number of washes. |
| Antibody concentration too high | Titrate primary and secondary antibodies to find optimal dilution. | Run a checkerboard titration. |
| Secondary antibody non-specific binding | Use pre-adsorbed secondary antibody; confirm correct species. | Wells with no primary antibody. |
| Substrate over-development | Reduce substrate incubation time; use fresh substrate.[11] | Read plate at multiple time points after substrate addition. |
Experimental Protocol: Indirect ELISA for OVA-E1 Antibody Detection
-
Coating: Dilute this compound to 1-10 µg/mL in coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a high-protein-binding 96-well plate. Incubate overnight at 4°C.[15]
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of wash buffer (PBS with 0.05% Tween-20).[15]
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T). Incubate for 2 hours at room temperature.[15]
-
Primary Antibody: Wash plate 3 times as in step 2. Add 100 µL of diluted primary antibody (e.g., serum samples) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash plate 5 times. Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes.
Figure 2. Logical workflow for troubleshooting high background in ELISA.
FAQ 3: Why is my T-cell activation or proliferation in response to OVA-E1 inconsistent?
Answer: Inconsistent T-cell activation is a complex issue that can stem from multiple sources, including the peptide, the antigen-presenting cells (APCs), the responding T-cells, or the assay conditions.[16] Since OVA-E1 is an antagonist variant of the canonical SIINFEKL peptide, its effects can be subtle and highly dependent on the experimental setup.[7][17]
Troubleshooting Inconsistent T-cell Activation
-
Peptide Quality and Concentration: As detailed in FAQ 1, peptide impurities can cause non-specific or variable T-cell activation.[1][2] Furthermore, using a suboptimal peptide concentration is a common cause of variability.
-
Solution: Use high-purity (>95%) peptide. Perform a dose-response curve, testing a wide range of OVA-E1 concentrations (e.g., from 0.01 µg/mL to 10 µg/mL) to find the optimal concentration for your specific T-cell clone and APCs.
-
-
Antigen Presenting Cell (APC) Health and Number: The viability, activation state, and number of APCs are critical for consistent peptide presentation.[18]
-
Solution: Ensure APCs (e.g., splenocytes, dendritic cells) are highly viable (>90%) before use. Use a consistent ratio of APCs to T-cells in every experiment (e.g., 1:1 or 2:1 T-cell to APC).
-
-
T-cell Viability and State: The state of the responding T-cells (e.g., naïve vs. memory, resting vs. pre-activated) will significantly impact the outcome.[16][19] Cell handling and viability are paramount.
-
Solution: Isolate T-cells carefully to maintain high viability. Allow cells to rest after isolation before stimulation. Ensure consistent cell density in your cultures, as this can affect activation kinetics.[20]
-
-
Assay Controls: Proper controls are essential to interpret your results.
-
Solution:
-
Negative Control: T-cells + APCs without peptide. This determines the baseline level of proliferation/activation.
-
Positive Control (Peptide): Use a known potent peptide for your T-cells (e.g., the agonist SIINFEKL peptide for OT-I cells) to confirm the cells are responsive.
-
Positive Control (Mitogen): Use a non-specific mitogen like Concanavalin A (ConA) or anti-CD3/CD28 antibodies to confirm maximal proliferation potential.[20][21]
-
-
Table 3: Key Parameters for T-cell Proliferation Assay Reproducibility
| Parameter | Common Source of Variability | Recommendation for Consistency |
| Peptide | Purity, concentration, stability | Use >95% pure peptide; perform dose-response; use fresh aliquots. |
| APCs | Viability, number, activation state | Check viability (>90%); maintain a consistent T-cell:APC ratio. |
| T-cells | Viability, density, activation state | Use healthy cells; maintain consistent plating density.[20] |
| Culture Time | Inconsistent incubation period | Harvest all samples at the same time point (e.g., 72 hours for proliferation).[22] |
| Reagents | Serum batch, media quality | Use the same batch of FBS for a set of experiments; use fresh media. |
Experimental Protocol: T-cell Proliferation Assay using CFSE
-
T-cell Labeling: Isolate T-cells (e.g., from an OT-I mouse spleen). Resuspend cells at 1-10 x 10⁶ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS. Wash cells twice.
-
Cell Plating: Resuspend CFSE-labeled T-cells at 2 x 10⁶ cells/mL. Prepare APCs (e.g., irradiated splenocytes) at 4 x 10⁶ cells/mL.
-
Stimulation: In a 96-well U-bottom plate, add 50 µL of T-cells and 50 µL of APCs to each well. Add 100 µL of complete RPMI containing 2x the final concentration of your this compound (or controls).
-
Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.[22]
-
Analysis: Harvest cells and stain with fluorescently-labeled antibodies for T-cell markers (e.g., anti-CD8, anti-CD4). Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.
Figure 3. Simplified signaling pathway for this compound recognition.[7][17]
References
- 1. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality control of synthetic peptides [innovagen.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|153316-01-9|MSDS [dcchemicals.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. polypeptide.com [polypeptide.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. biocompare.com [biocompare.com]
- 14. arp1.com [arp1.com]
- 15. ELISA protocol. EuroMAbNet [euromabnet.com]
- 16. T Cell Resistance: On the Mechanisms of T Cell Non-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (TFA) - Nordic Biosite [nordicbiosite.com]
- 18. researchgate.net [researchgate.net]
- 19. The activation state of CD4 T cells alters cellular peptidase activities and HIV antigen processing and MHC-I presentation in a sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flow Cytometry for OVA-E1 Stimulated Cells
Welcome to the technical support center for optimizing flow cytometry gating and analysis of Ovalbumin (OVA) peptide-stimulated T cells. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible data. The primary focus is on the analysis of CD8+ T cells stimulated with the OVA peptide SIINFEKL (often associated with OT-I mouse models), referred to here as OVA-E1.
Frequently Asked Questions (FAQs)
Q1: What is the basic gating strategy for identifying activated OVA-E1 specific CD8+ T cells?
A1: A hierarchical gating strategy is essential for isolating the target population. The general approach involves sequential gates to refine the population of interest, excluding dead cells, debris, and unwanted cell types that can interfere with accurate analysis.[1][2][3][4]
-
Step 1: Lymphocyte Gate: Start by gating on the lymphocyte population using Forward Scatter (FSC) vs. Side Scatter (SSC) to exclude debris and large mononuclear cells like macrophages.[1][2]
-
Step 2: Singlet Gate: Exclude cell doublets or clumps by gating on single cells using FSC-Area vs. FSC-Height.[1][2]
-
Step 3: Viability Gate: Use a viability dye (e.g., Zombie Dyes, LIVE/DEAD Fixable Dyes) to exclude dead cells, which are prone to non-specific antibody binding and can increase background noise.[2][5][6]
-
Step 4: T-Cell Gate: Identify the T-cell population by gating on CD3-positive cells.
-
Step 5: CD8+ T-Cell Gate: From the CD3+ population, gate on CD8-positive and CD4-negative cells to isolate cytotoxic T lymphocytes.[1][2]
-
Step 6: Activation Marker Gate: Analyze the CD8+ population for the expression of activation markers, such as IFN-γ and TNF-α for intracellular cytokine staining (ICS), or for binding of an OVA-E1/H-2Kb Tetramer.[3][7]
Q2: Which activation markers are most common for this assay?
A2: The choice of markers depends on the goal of the experiment.
-
For identifying cytokine-producing cells (function): The most common method is Intracellular Cytokine Staining (ICS). Key markers are IFN-γ and TNF-α .[3][4][8] Polyfunctional T cells, which produce multiple cytokines, are often of particular interest.
-
For identifying antigen-specific cells: The gold standard is using an MHC Class I Tetramer (e.g., H-2Kb loaded with the SIINFEKL peptide) which directly binds to the T-cell receptors (TCRs) of OVA-specific CD8+ T cells.[4][7]
-
For general activation status: Surface markers like CD69 , CD25 , CD137 (4-1BB) , and CD154 (CD40L) can be used to identify recently activated T cells.[3][9]
Q3: What are the critical controls I must include in my experiment?
A3: Proper controls are non-negotiable for generating reliable data.[5][6]
-
Unstimulated Control: Cells treated with the vehicle for the peptide (e.g., DMSO) but not the peptide itself. This is the most important control for setting the gates for positive cytokine expression.[3][4][10]
-
Viability Control: Use a viability dye to exclude dead cells from the analysis.[5][6]
-
Fluorescence Minus One (FMO) Controls: These are essential for accurately setting gates in a multicolor panel. An FMO control includes all antibodies in the panel except for the one being tested, revealing the spread of fluorescence from other channels into the channel of interest.[5][10]
-
Single-Stained Compensation Controls: Required to correct for spectral overlap between different fluorochromes.
-
Positive Control (Optional but Recommended): Stimulating cells with a mitogen like PMA/Ionomycin or a well-characterized peptide pool (e.g., CEF peptides for human cells) can confirm that the stimulation and staining protocol is working correctly.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of OVA-E1 stimulated cells.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Low Antigen Expression: The frequency of antigen-specific T cells may be very low, especially in naive animals (e.g., 1 in ~150,000 CD8+ T cells).[3] 2. Suboptimal Stimulation: Incorrect peptide concentration or insufficient stimulation time. 3. Reagent Issues: Antibody concentration is too low (not properly titrated), or reagents are expired/improperly stored.[11][12] 4. Protein Transport Inhibitor: Brefeldin A or Monensin was not added, or was added too early/late, allowing cytokines to be secreted.[13] 5. Fixation/Permeabilization Issues: The chosen method may be destroying the epitope recognized by the antibody. | 1. Consider using an enrichment strategy if the target population is rare. For low-expressing markers, use bright fluorochromes (e.g., PE, APC). 2. Optimize peptide concentration (typically 1-10 µg/mL) and stimulation time (4-6 hours for cytokines).[8] 3. Titrate all antibodies to find the optimal concentration that maximizes signal-to-noise. Always check expiration dates and storage conditions.[12] 4. Add the protein transport inhibitor for the final 4-5 hours of the stimulation culture. 5. Use a commercial fixation/permeabilization kit designed for cytokine staining. Ensure surface staining for sensitive epitopes is done before fixation. |
| High Background / Non-Specific Staining | 1. Dead Cells: Dead cells non-specifically bind antibodies, leading to false positives.[5][6] 2. Fc Receptor Binding: Myeloid cells (macrophages, dendritic cells) have Fc receptors that can bind antibodies non-specifically.[11] 3. Antibody Concentration Too High: Using too much antibody increases background staining.[12] 4. Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.[6] 5. Autofluorescence: Some cells, particularly macrophages, are naturally fluorescent.[5] | 1. ALWAYS include a viability dye in your panel and gate on live cells first.[2][5] 2. Add an Fc blocking reagent (e.g., anti-CD16/CD32 for mouse cells) before adding your staining antibodies.[4] 3. Titrate every antibody to determine the optimal concentration.[11] 4. Follow the recommended washing steps in the protocol, ensuring complete removal of supernatant after each centrifugation. 5. Gate on your population of interest (e.g., CD3+ CD8+) to exclude highly autofluorescent cells. Include an "unstained cells" control to assess baseline autofluorescence.[6] |
| Poor Population Resolution / Compensation Issues | 1. Incorrect Compensation: Single-stain controls were not prepared correctly or were not bright enough. 2. High Spectral Overlap: Fluorochromes with highly overlapping emission spectra were chosen for the panel. 3. Spillover Spreading: Bright fluorochromes can "spread" into adjacent channels, obscuring dim signals. This is a property of the dyes and cannot be fixed by compensation. | 1. Use bright, robust compensation controls (beads are often preferred over cells). Ensure single-stained controls are at least as bright as the signal in your experimental samples. 2. Use an online panel builder to select fluorochromes with minimal spectral overlap. 3. When designing your panel, match brighter fluorochromes to antigens with lower expression levels and dimmer fluorochromes to highly expressed antigens. Use FMO controls to properly gate populations affected by spreading.[5] |
Quantitative Data Summary
The following tables provide example data ranges that might be expected from experiments with OVA-E1 stimulated cells. These values are illustrative and will vary significantly based on the experimental model, mouse strain, immunization protocol, and specific assay conditions.
Table 1: Example Frequency of OVA-E1 Specific CD8+ T-Cells
| Population | Condition | Typical Frequency (% of Parent Gate) | Citation |
| Naive OVA/H-2Kb Specific CD8+ T Cells | Unimmunized Mouse Spleen | 0.0006% - 0.0008% (of total CD8+ T cells) | [3] |
| IFN-γ+ CD8+ T Cells | In vitro restimulation post-immunization | 5% - 55% (of total CD8+ T cells) | [10] |
| H-2Kb-SIINFEKL Tetramer+ CD8+ T Cells | Tumor Microenvironment (B16.OVA model) | 1% - 10% (of total CD8+ T cells) | [4] |
Table 2: Example Median Fluorescence Intensity (MFI) for Intracellular IFN-γ
| Cell Type | Stimulation Condition | Example MFI Range (Arbitrary Units) | Citation |
| CD8+ T Cells | Unstimulated (DMSO Control) | 50 - 200 | [9] |
| CD8+ T Cells | OVA-E1 Peptide Stimulated | 1,000 - 10,000+ | [9] |
Experimental Protocols & Visualizations
Protocol: Intracellular Cytokine Staining of Mouse Splenocytes
This protocol outlines the key steps for stimulating mouse splenocytes with the this compound (SIINFEKL) and staining for intracellular IFN-γ.
Materials:
-
Single-cell suspension of mouse splenocytes
-
Complete RPMI-1640 medium
-
OVA-E1 (SIINFEKL) peptide (stock at 1 mg/mL in DMSO)
-
Protein Transport Inhibitor (e.g., Brefeldin A)
-
Fc Block (anti-CD16/CD32)
-
Viability Dye (e.g., Fixable Viability Stain)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)
-
Fixation/Permeabilization Buffer Kit
-
FACS Buffer (PBS + 2% FBS + 0.05% sodium azide)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from mouse spleens. Lyse red blood cells if necessary. Resuspend cells in complete RPMI medium and perform a cell count.
-
Plating & Stimulation: Adjust cell concentration to 1-2 x 10⁶ cells/mL. Plate 1-2 million cells per well in a 96-well round-bottom plate.
-
Add Stimulants:
-
Unstimulated Wells: Add DMSO vehicle control.
-
Stimulated Wells: Add this compound to a final concentration of 1-5 µg/mL.
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 1-2 hours.
-
Add Protein Transport Inhibitor: Add Brefeldin A to all wells (final concentration typically 1 µg/mL).
-
Continue Incubation: Incubate for an additional 4 hours at 37°C, 5% CO₂.
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with the viability dye according to the manufacturer's protocol.
-
Add Fc block and incubate for 10 minutes on ice.
-
Add the cocktail of surface antibodies (e.g., anti-CD3, anti-CD8) and incubate for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound surface antibodies.
-
Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes & Acquisition:
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible.
-
Diagrams
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Endogenous Naive CD8+ T Cell Precursor Frequency Regulates Primary and Memory Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Intracellular cytokine staining and flow cytometry analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antigen-specific precursor frequency impacts T cell proliferation, differentiation, and requirement for costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IFN-γ-independent immune markers of Mycobacterium tuberculosis exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. The average IFN-γ secreting capacity of specific CD8(+) T cells is compromised while increasing copies of a single T cell epitope encoded by DNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to T-Cell Responses: SIINFEKL vs. a Low-Affinity Variant, EIINFEKL
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation is paramount. The choice of peptide epitope can dramatically influence the magnitude and quality of the ensuing immune response. This guide provides a detailed comparison of T-cell responses to the well-characterized, high-affinity ovalbumin (OVA) peptide, SIINFEKL, and its low-affinity variant, EIINFEKL. This comparison will illuminate the critical role of peptide-MHC-TCR affinity in dictating T-cell fate and function.
The SIINFEKL peptide, derived from chicken ovalbumin (residues 257-264), is a potent agonist for OT-I CD8+ T-cells, which express a transgenic T-cell receptor (TCR) specific for this epitope presented by the MHC class I molecule H-2Kb. This high-affinity interaction serves as a benchmark for robust T-cell activation. In contrast, the EIINFEKL variant, where the serine at position 1 is substituted with a glutamic acid, exhibits reduced affinity for the OT-I TCR. This difference in affinity provides a valuable tool for dissecting the signaling thresholds required for various T-cell effector functions.
Quantitative Comparison of T-Cell Responses
The following tables summarize the key differences in T-cell responses elicited by SIINFEKL and EIINFEKL peptides.
| Peptide | TCR Affinity | T-Cell Proliferation | Cytokine Production (IFN-γ, IL-2) | In Vivo Cytotoxicity |
| SIINFEKL | High | Robust proliferation at low peptide concentrations | Strong induction of IFN-γ and IL-2 | High percentage of specific target cell lysis |
| EIINFEKL | Low | Requires higher peptide concentrations and co-stimulation for proliferation | Weaker and delayed cytokine production | Reduced and delayed target cell lysis |
Table 1: Overview of T-Cell Responses to SIINFEKL and EIINFEKL Peptides. This table provides a qualitative summary of the key differences in the T-cell response profile to the high-affinity SIINFEKL peptide and its low-affinity EIINFEKL variant.
| Parameter | SIINFEKL | EIINFEKL | Reference |
| EC50 for T-Cell Proliferation | Low (nM range) | High (µM range) | [1] |
| IFN-γ Producing Cells (per 10^6 splenocytes) | High | Low | [2] |
| % Specific Lysis (In Vivo Cytotoxicity Assay) | >80% | <20% | [3] |
Table 2: Quantitative Comparison of T-Cell Effector Functions. This table presents a summary of quantitative data from representative studies comparing the potency of SIINFEKL and EIINFEKL in inducing key T-cell effector functions. Note that exact values can vary between experiments.
Signaling Pathways: A Tale of Two Affinities
The differential responses to SIINFEKL and EIINFEKL are rooted in the strength of the initial signal transduced through the T-cell receptor.
Figure 1: T-Cell Signaling Pathways. This diagram illustrates the differential signaling outcomes upon T-cell receptor (TCR) engagement with high-affinity (SIINFEKL) versus low-affinity (EIINFEKL) peptide-MHC complexes.
A high-affinity interaction, as seen with SIINFEKL, leads to a strong and sustained TCR signal, resulting in the full phosphorylation of downstream signaling molecules and robust activation of transcription factors that drive proliferation, cytokine secretion, and cytotoxic effector functions.[4] Conversely, the low-affinity binding of EIINFEKL generates a weak and transient signal that may be insufficient to surpass the activation threshold.[4] Consequently, T-cells stimulated with EIINFEKL often require additional co-stimulatory signals to achieve full activation.
Experimental Protocols
To facilitate the replication and further investigation of these phenomena, detailed methodologies for key experiments are provided below.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to peptide stimulation.
Figure 2: T-Cell Proliferation Assay Workflow. This diagram outlines the key steps in a CFSE-based T-cell proliferation assay to compare the effects of SIINFEKL and EIINFEKL peptides.
Protocol:
-
Isolate splenocytes from an OT-I transgenic mouse.
-
Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 5 µM.
-
Co-culture the CFSE-labeled OT-I cells with irradiated antigen-presenting cells (APCs), such as splenocytes from a wild-type C57BL/6 mouse.
-
Add SIINFEKL or EIINFEKL peptides to the co-culture at a range of concentrations (e.g., 10^-12 M to 10^-6 M).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8.
-
Analyze the samples by flow cytometry, gating on the CD8+ T-cell population to assess the dilution of CFSE fluorescence, which is indicative of cell division.
IFN-γ ELISpot Assay
This assay quantifies the number of cytokine-secreting T-cells.
Protocol:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add OT-I splenocytes to the wells along with APCs.
-
Stimulate the cells with a fixed concentration of SIINFEKL or EIINFEKL peptide (e.g., 1 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the plate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.[5]
In Vivo Cytotoxicity Assay
This assay measures the ability of peptide-stimulated T-cells to kill target cells in a living animal.[3]
Figure 3: In Vivo Cytotoxicity Assay Workflow. This diagram shows the steps involved in an in vivo killing assay to assess the cytotoxic T-lymphocyte (CTL) activity induced by different peptides.
Protocol:
-
Immunize C57BL/6 mice with an adjuvant plus either SIINFEKL or EIINFEKL peptide.
-
After 7-10 days, prepare target cells. Isolate splenocytes from a naïve C57BL/6 mouse and split them into two populations.
-
Pulse one population with the cognate peptide (SIINFEKL or EIINFEKL) at 1 µg/mL. The other population remains unpulsed.
-
Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into the immunized mice.
-
After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.
-
The percentage of specific lysis is calculated by comparing the ratio of the two populations in immunized versus naïve control mice.[3]
Conclusion
The comparison between T-cell responses to SIINFEKL and its low-affinity variant EIINFEKL starkly illustrates the principle of affinity-driven T-cell activation. While high-affinity interactions lead to a potent and multifaceted immune response, low-affinity ligands elicit a more nuanced and context-dependent activation. These findings have significant implications for the design of vaccines and immunotherapies, where the ability to fine-tune the T-cell response is a key determinant of therapeutic success. For researchers in this field, a thorough understanding of how peptide alterations affect T-cell activation is essential for the rational design of novel immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Negative Control Peptides for OVA-E1 Studies
For researchers, scientists, and drug development professionals engaged in immunological studies involving the model antigen ovalbumin (OVA), particularly the H-2Kb-restricted epitope SIINFEKL (OVA257-264), the selection of an appropriate negative control peptide is paramount for the generation of robust and reliable data. This guide provides a comparative overview of commonly used negative control peptides in OVA-E1 (OT-I) studies, supported by experimental considerations and detailed protocols.
The primary role of a negative control peptide in T-cell assays is to establish a baseline for non-specific activation, allowing for the accurate quantification of the antigen-specific response. An ideal negative control should not elicit a response from the T-cells of interest, in this case, OT-I CD8+ T-cells, which are transgenic for a T-cell receptor (TCR) that specifically recognizes the SIINFEKL peptide presented by the MHC class I molecule H-2Kb.
Comparison of Negative Control Peptides
The selection of a negative control peptide is critical for minimizing background noise and ensuring the specificity of the measured immune response. Below is a comparison of several commonly employed negative control peptides in OVA-E1 studies.
| Negative Control Peptide | Sequence | Rationale for Use | Advantages | Disadvantages |
| Scrambled SIINFEKL | e.g., PRGSGSGSL, FILKSINE | Random sequence of the same amino acids as SIINFEKL. | Same amino acid composition as the cognate peptide, controlling for potential non-specific effects of individual amino acids. | The scrambled sequence may fortuitously bind to H-2Kb or other MHC molecules, or be recognized by a sub-population of T-cells. Empirical validation is crucial. |
| OVA CD4 Epitope (OVA323-339) | ISQAVHAAHAEINEAGR | An MHC class II-restricted peptide from ovalbumin. | It is derived from the same protein but is presented by a different MHC class, making it an irrelevant peptide for CD8+ OT-I T-cells.[1] | While it should not activate OT-I cells, it is a known immunogenic peptide for CD4+ T-cells, which could be a confounding factor in mixed cell cultures.[2] |
| Tyrosinase-Related Protein 2 (TRP-2) | SVYDFFVWL | An H-2Kb-binding peptide derived from a murine melanoma antigen.[3][4] | Binds to the same MHC molecule (H-2Kb) as SIINFEKL, providing a control for MHC-peptide complex-mediated non-specific effects.[5] | As a self-antigen, it may induce tolerance or low-level activation in some contexts. |
| β-Galactosidase (β-Gal) | TPHPARIGL | An H-2Kb-binding peptide from a bacterial protein. | Unrelated to the OVA antigen and the mouse system, reducing the likelihood of cross-reactivity. Binds to H-2Kb. | Potential for pre-existing immunity in animals with prior exposure to β-galactosidase-expressing organisms, although unlikely to be a significant issue in specific-pathogen-free (SPF) laboratory mice. |
Logical Workflow for Negative Control Peptide Selection
The process of selecting and validating a negative control peptide is a critical step in experimental design. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting and validating a negative control peptide.
Signaling Pathway of T-Cell Activation
Understanding the signaling cascade initiated by TCR engagement is crucial for interpreting experimental results. The diagram below provides a simplified overview of the key signaling events leading to T-cell activation.
Caption: Simplified T-cell activation signaling pathway.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible results. Below are standard protocols for two key assays used to measure T-cell responses in OVA-E1 studies.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Splenocytes from OT-I mice
-
SIINFEKL peptide (positive control)
-
Negative control peptide
-
Recombinant mouse IL-2
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from OT-I mice. Add 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Stimulation: Add peptides to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Positive control wells: SIINFEKL peptide.
-
Negative control wells: Chosen negative control peptide.
-
Unstimulated control wells: Medium only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash and add the appropriate substrate. Monitor spot development.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric characterization of cytokine-producing cells by flow cytometry.
Materials:
-
Splenocytes from OT-I mice
-
SIINFEKL peptide (positive control)
-
Negative control peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-mouse CD8, CD44, and other surface marker antibodies
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-mouse IFN-γ, TNF-α, and other intracellular cytokine antibodies
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well U-bottom plate.
-
Add peptides (SIINFEKL or negative control) at a final concentration of 1-10 µg/mL.
-
Incubate for 1 hour at 37°C.
-
Add Brefeldin A and Monensin and incubate for an additional 4-5 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Stain with anti-mouse CD8 and other surface marker antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain with anti-mouse IFN-γ, TNF-α, and other cytokine antibodies for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet, CD8+ T-cells to determine the percentage of cytokine-producing cells.
-
By carefully selecting and validating a negative control peptide and employing standardized experimental protocols, researchers can ensure the accuracy and reliability of their findings in OVA-E1 studies, leading to a deeper understanding of T-cell biology and the development of novel immunotherapies.
References
- 1. IL-10 producing CD8+ CD122+ PD-1+ regulatory T cells are expanded by dendritic cells silenced for Allograft Inflammatory Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 3. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 4. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase-Related Protein2 Peptide with Replacement of N-Terminus Residue by Cysteine Binds to H-2Kb and Induces Antigen-Specific Cytotoxic T Lymphocytes after Conjugation with CpG-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OVA-E1 and Other Ovalbumin Peptide Variants for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Ovalbumin (OVA) and its derived peptides are fundamental tools in immunological research, serving as model antigens to study T-cell responses, vaccine efficacy, and immunotherapeutic strategies. The selection of a specific OVA peptide variant can significantly impact experimental outcomes due to differences in their immunogenicity, stability, and receptor interactions. This guide provides a comparative analysis of the antagonist peptide OVA-E1 against the canonical agonist peptide SIINFEKL and other variants, supported by experimental data to inform your research decisions.
Introduction to Key OVA Peptide Variants
The most widely studied OVA peptide is SIINFEKL (OVA257-264), a potent agonist that elicits strong CD8+ T-cell responses through its presentation by the MHC class I molecule H-2Kb. In contrast, OVA-E1 , with the sequence EIINFEKL , is an antagonist variant of SIINFEKL.[1][2][3][4] It is known to activate the p38 and JNK signaling cascades.[1] Other variants, such as OVA G4, OVA-A2, and OVA-Q4H7, have also been developed to modulate T-cell responses.[5] This guide will focus primarily on the comparative performance of OVA-E1 and SIINFEKL due to the wealth of available data.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for OVA-E1 and SIINFEKL, with data extrapolated from studies on closely related peptides where direct comparative data for OVA-E1 is unavailable.
| Peptide Variant | Sequence | Function | MHC Class I (H-2Kb) Binding Affinity (IC50) | Known Signaling Pathways Activated |
| SIINFEKL | SIINFEKL | Agonist | ~0.19 µM[6] | ERK, p38, JNK[7] |
| OVA-E1 | EIINFEKL | Antagonist | Not directly available. The closely related IINFEKL has an IC50 of ~0.43 µM.[6] | p38, JNK[1] |
Table 1: Comparative Profile of OVA-E1 and SIINFEKL Peptides.
| Parameter | SIINFEKL (Agonist) | OVA-E1 (Antagonist) | Data Source |
| T-Cell Proliferation | High | Low / Inhibitory | Inferred from agonist vs. antagonist function |
| IFN-γ Secretion | High | Low / Inhibitory | Inferred from agonist vs. antagonist function |
| IL-2 Secretion | High | Low / Inhibitory | Inferred from agonist vs. antagonist function |
| Cytotoxicity (in vivo) | High | Low / Inhibitory | Inferred from agonist vs. antagonist function |
Table 2: Comparative Immunological Activity of OVA-E1 and SIINFEKL.
Signaling Pathways: Agonist vs. Antagonist Activation
The signaling cascades initiated by agonist and antagonist peptides differ, leading to distinct T-cell fates. The agonist peptide SIINFEKL, upon binding to the T-cell receptor (TCR), is known to activate the ERK, p38, and JNK pathways, leading to robust T-cell activation, proliferation, and effector functions.[7] In contrast, the antagonist peptide OVA-E1 primarily activates the p38 and JNK pathways, which can lead to an altered or anergic T-cell response.[1]
Figure 1: Comparative Signaling Pathways of Agonist (SIINFEKL) and Antagonist (OVA-E1) OVA Peptides.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the comparison.
In Vitro T-Cell Activation Assay
This protocol outlines the steps to measure T-cell activation by quantifying cytokine production.
Materials:
-
Splenocytes from OT-I transgenic mice (expressing a TCR specific for SIINFEKL)
-
SIINFEKL and OVA-E1 peptides
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Cytokine detection kit (e.g., ELISA or CBA)
-
CO2 incubator
Procedure:
-
Prepare a single-cell suspension of splenocytes from an OT-I mouse.
-
Plate 2 x 105 splenocytes per well in a 96-well plate.
-
Add SIINFEKL or OVA-E1 peptides at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a no-peptide control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the supernatants using a suitable assay kit according to the manufacturer's instructions.
In Vivo Cytotoxicity Assay
This protocol describes how to assess the in vivo killing capacity of CD8+ T-cells activated by OVA peptides.
Materials:
-
C57BL/6 mice
-
SIINFEKL and OVA-E1 peptides
-
Splenocytes from naive C57BL/6 mice
-
CFSE (Carboxyfluorescein succinimidyl ester) and a lower-staining fluorescent dye (e.g., CellTrace Violet)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Immunize C57BL/6 mice with an adjuvant mixed with either SIINFEKL or OVA-E1 peptide. A control group should receive adjuvant only.
-
After 7 days, prepare two populations of target cells from naive C57BL/6 splenocytes.
-
Label one population with a high concentration of CFSE (CFSEhigh) and pulse them with the SIINFEKL peptide.
-
Label the second population with a lower concentration of a different dye (e.g., CellTrace Violet) and do not pulse with peptide (internal control).
-
Mix the two populations of target cells at a 1:1 ratio and inject them intravenously into the immunized and control mice.
-
After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the two fluorescently labeled target cell populations.
-
Calculate the percentage of specific lysis using the formula: [1 - (ratio of peptide-pulsed to unpulsed cells in immunized mice / ratio in control mice)] x 100.
Figure 2: Workflow for the In Vivo Cytotoxicity Assay.
Conclusion
The choice between OVA-E1 and SIINFEKL, or other OVA peptide variants, should be guided by the specific research question. SIINFEKL is the peptide of choice for inducing robust, canonical CD8+ T-cell responses. In contrast, OVA-E1 is a valuable tool for studying T-cell antagonism, anergy, and the signaling pathways that lead to non-productive T-cell encounters. While direct quantitative comparisons of a broad range of OVA variants are limited in publicly available literature, the data and protocols presented here provide a solid foundation for designing and interpreting experiments in the field of immunology and drug development.
References
- 1. “T cells integrate Local and Global cues to discriminate between structurally similar antigens” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JNK and P38 MAP kinase signaling pathways in T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antigen-induced Erk1/2 activation regulates Ets-1-mediated sensitization of CD8+ T cells for IL-12 responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of OVA-E1 Peptide Specificity in T-Cell Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of T-cell epitopes is paramount for the development of effective immunotherapies and vaccines. This guide provides a detailed comparison of the OVA-E1 peptide and its parent agonist, SIINFEKL, in the context of T-cell activation, offering supporting experimental data and detailed protocols to aid in the design and interpretation of T-cell assays.
The chicken ovalbumin (OVA) protein is a widely used model antigen in immunological research. Within this protein, the peptide sequence SIINFEKL (amino acids 257-264) is the immunodominant epitope recognized by CD8+ T-cells in C57BL/6 mice, presented by the MHC class I molecule H-2Kb. The this compound is an altered peptide ligand (APL) of SIINFEKL, with the sequence EIINFEKL, where the N-terminal serine (S) is substituted with glutamic acid (E). This single amino acid change significantly alters its interaction with the T-cell receptor (TCR), classifying OVA-E1 as a low-affinity antagonist.
This guide will compare the T-cell response to the high-affinity agonist SIINFEKL with the low-affinity antagonist OVA-E1, and other relevant APLs, to highlight the principles of T-cell activation and specificity.
Data Presentation: Comparing T-Cell Responses to OVA Peptide Variants
The functional outcome of T-cell activation is critically dependent on the affinity of the TCR for the peptide-MHC complex. High-affinity interactions, as seen with SIINFEKL, typically lead to robust T-cell proliferation and cytokine production. In contrast, low-affinity antagonists like OVA-E1 can fail to induce a productive response and may even inhibit activation by the agonist peptide. Other APLs, such as T4 (SIITFEKL) and Q4 (SIIQFEKL), exhibit intermediate and high affinities, respectively, and provide a spectrum for studying T-cell activation thresholds.
| Peptide | Sequence | Affinity for OT-I TCR | Typical T-Cell Response |
| SIINFEKL (Parent Agonist) | S-I-I-N-F-E-K-L | High | Strong proliferation, high IFN-γ and IL-2 production |
| OVA-E1 (Antagonist) | E -I-I-N-F-E-K-L | Low | No significant proliferation, minimal to no cytokine production; can antagonize SIINFEKL-induced activation |
| T4 (Weak Agonist) | S-I-I-T -F-E-K-L | Intermediate | Moderate proliferation and cytokine production |
| Q4 (High-Affinity Agonist) | S-I-I-Q -F-E-K-L | High | Strong proliferation and cytokine production, similar to or slightly higher than SIINFEKL |
| Scrambled Control | F-I-L-K-S-I-N-E | None | No T-cell response |
This table summarizes typical qualitative outcomes. Quantitative data from specific experimental systems may vary.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
To visualize the molecular and procedural steps involved in assessing peptide specificity, the following diagrams are provided.
A Comparative Guide to the Cross-Reactivity of OVA-E1 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the OVA-E1 peptide, an antagonist variant of the well-characterized SIINFEKL peptide derived from chicken ovalbumin. Here, we compare its performance with the parent peptide and other alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to this compound
The this compound, with the amino acid sequence EIINFEKL, is a variant of the immunodominant MHC class I-restricted peptide SIINFEKL (OVA 257-264).[1] As an antagonist peptide, OVA-E1 can bind to the same MHC class I molecule (H-2Kb) as SIINFEKL but elicits an altered or diminished T-cell response. Understanding the cross-reactivity of such peptide variants is crucial for designing targeted immunotherapies and vaccines, as well as for dissecting the molecular mechanisms of T-cell activation. This guide will delve into the comparative binding affinities, T-cell responses, and signaling pathways associated with OVA-E1.
Comparative Performance Data
The following table summarizes the key performance metrics of OVA-E1 (represented by the closely related IINFEKL peptide for binding affinity) in comparison to the parent SIINFEKL peptide and another variant. This data is essential for evaluating its potential as a research tool or therapeutic agent.
| Peptide | Sequence | MHC-I Binding Affinity (IC50 for H-2Kb) | T-Cell Response (OT-1) | Signaling Pathway Activation |
| SIINFEKL (Parent Peptide) | SIINFEKL | 0.19 µM[2] | Strong agonist, induces robust proliferation and cytokine production. | Canonical TCR signaling. |
| OVA-E1 (Antagonist Variant) | EIINFEKL | Not directly available, but IINFEKL has an IC50 of 0.43 µM[2] | Antagonist/Weak partial agonist, reduced T-cell activation compared to SIINFEKL. | Activates p38 and JNK cascades.[1] |
| SIINFEKA (High Affinity Variant) | SIINFEKLA | 0.12 µM[2] | Strong agonist, comparable or slightly higher T-cell activation than SIINFEKL. | Canonical TCR signaling. |
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a peptide variant like OVA-E1.
Signaling Pathway: OVA-E1 Mediated T-Cell Activation
OVA-E1, as an antagonist peptide, induces a distinct signaling cascade compared to the full agonist SIINFEKL. It has been shown to activate the p38 and JNK MAP kinase pathways. The diagram below illustrates this altered signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MHC-Peptide Binding Assay (Competitive ELISA)
This protocol is adapted from established methods for determining the IC50 of a test peptide.
-
Plate Coating: Coat a 96-well high-binding plate with Streptavidin and incubate overnight at 4°C.
-
Biotinylated Peptide Binding: Wash the plate and add a biotinylated reference peptide known to bind H-2Kb with high affinity. Incubate for 1 hour at room temperature.
-
Competition: Add a constant concentration of purified, folded H-2Kb molecules along with serial dilutions of the test peptide (e.g., OVA-E1) and a control peptide (e.g., SIINFEKL). Incubate for 48-72 hours at room temperature to reach equilibrium.
-
Detection: Wash the plate and add an anti-H-2Kb monoclonal antibody conjugated to a reporter enzyme (e.g., HRP). Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add the appropriate enzyme substrate.
-
Data Analysis: Measure the absorbance and calculate the concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50).
ELISPOT Assay for Cytokine Secretion
This protocol outlines the steps to quantify cytokine-secreting T-cells.
-
Plate Coating: Coat a 96-well PVDF plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Cell Plating: Wash the plate and block with a serum-containing medium. Add isolated OT-1 T-cells and antigen-presenting cells (APCs) to each well.
-
Peptide Stimulation: Add the test peptides (OVA-E1, SIINFEKL) at various concentrations to the designated wells. Include positive (e.g., PHA) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove cells and add a biotinylated detection antibody for the cytokine. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour.
-
Spot Development: Wash the plate and add the ALP substrate. Stop the reaction when spots are visible.
-
Analysis: Count the spots in each well using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for the detection of intracellular cytokines in response to peptide stimulation.
-
Cell Stimulation: Co-culture isolated OT-1 T-cells with APCs and the test peptides (OVA-E1, SIINFEKL) for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines in response to each peptide.
Conclusion
The this compound serves as a valuable tool for studying T-cell antagonism and the nuances of immune recognition. Its reduced binding affinity for H-2Kb compared to the parent SIINFEKL peptide and its propensity to activate the p38 and JNK signaling pathways highlight the complex relationship between peptide structure and T-cell fate. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into the cross-reactivity of this and other peptide variants, ultimately contributing to the advancement of immunology and immunotherapy.
References
Validating p38 and JNK Pathway Activation by OVA-E1: A Comparative Guide
For researchers in immunology and drug development, understanding how specific epitopes modulate intracellular signaling is paramount. This guide provides a comparative framework for validating the activation of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways by the ovalbumin-derived peptide, OVA-E1. OVA-E1 is an antagonist variant of the well-characterized MHC class I-restricted epitope SIINFEKL (OVA 257-264). While antagonist peptides typically induce a suboptimal T-cell response compared to their agonist counterparts, evidence suggests that OVA-E1 is capable of activating the p38 and JNK stress-activated protein kinase (SAPK) cascades[1][2].
This guide compares the signaling activity of OVA-E1 with well-established activators of the p38 and JNK pathways, namely the protein synthesis inhibitor Anisomycin and the bacterial endotoxin Lipopolysaccharide (LPS). By presenting quantitative data from studies using these alternative stimuli, this guide offers a benchmark for researchers to interpret their own experimental results with OVA-E1.
Comparative Activation of p38 and JNK Pathways
Table 1: Quantitative Analysis of p38 Phosphorylation by Alternative Stimuli
| Stimulus | Cell Type | Concentration | Time Point | Fold Increase in p-p38 | Citation |
| Anisomycin | Mouse Embryonic Fibroblasts | 5 µM | 30 min | ~3.5 | [3] |
| Anisomycin | Human Hepatocellular Carcinoma Cells | 10 µM | 24 h | Significant increase | [4] |
| LPS | Microglia | 10 µg/ml | 15 min | Significant increase | [5] |
| LPS | RAW264.7 Macrophages | 1 µg/mL | 30 min | Significant increase | [4] |
Table 2: Quantitative Analysis of JNK Phosphorylation by Alternative Stimuli
| Stimulus | Cell Type | Concentration | Time Point | Fold Increase in p-JNK | Citation |
| Anisomycin | Mouse Embryonic Fibroblasts | 5 µM | 30 min | ~6.0 | [3] |
| LPS | Microglia | 10 µg/ml | 15 min | Significant increase | [5] |
| LPS | RAW264.7 Macrophages | 1 µg/mL | 30 min | Significant increase | [4] |
| Renal Ischemia/Reperfusion | Rat Kidney | N/A | N/A | Significant increase | [5] |
Signaling Pathways and Experimental Workflow
The activation of p38 and JNK by OVA-E1 is initiated through the T-cell receptor (TCR). The following diagrams, generated using Graphviz, illustrate the signaling cascade from TCR engagement to the activation of these key stress kinases, as well as a typical experimental workflow for validating this activation.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Protocol 1: T-cell Stimulation with this compound
This protocol is adapted from general methods for in vitro stimulation of T-cells with peptides[6][7][8].
-
Cell Preparation: Isolate thymocytes or splenic T-cells from an appropriate mouse strain (e.g., OT-I TCR transgenic mice, which are specific for the SIINFEKL epitope). Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Adjust the cell density to 1-2 x 10^6 cells/mL.
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the peptide in sterile PBS or cell culture medium to the desired final working concentration (typically in the range of 1-10 µg/mL).
-
Stimulation: Add the diluted this compound to the cell suspension. For negative controls, add an equivalent volume of vehicle (e.g., DMSO diluted in PBS). For positive controls, use Anisomycin (e.g., 10 µM) or LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 15 min, 30 min, 1 h, 2 h) to capture the peak of p38 and JNK phosphorylation.
-
Cell Lysis: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protocol 2: Western Blot Analysis of p38 and JNK Phosphorylation
This protocol is a standard method for detecting phosphorylated proteins by Western blot[3][4][5][9].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). In parallel, probe separate membranes with antibodies against total p38 and total JNK to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membranes with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative level of activation.
By following these protocols and using the provided comparative data and pathway diagrams, researchers can effectively validate and contextualize the activation of the p38 and JNK signaling pathways by the this compound. This will contribute to a deeper understanding of how antagonist epitopes modulate T-cell signaling and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Convergent ERK1/2, p38 and JNK mitogen activated protein kinases (MAPKs) signalling mediate catecholoestradiol‐induced proliferation of ovine uterine artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of p38 MAPK in Leydig cell aging and age-related decline in testosterone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of OVA-E1 and Agonist Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the ovalbumin (OVA) peptide variant OVA-E1 (EIINFEKL) and other OVA-derived agonist peptides. The information is compiled from various experimental studies to assist researchers in selecting appropriate peptides for immunological studies and therapeutic development.
In Vivo Performance Comparison: OVA-E1 vs. Agonist Peptides
The in vivo efficacy of OVA-derived peptides is critically dependent on their affinity for the T-cell receptor (TCR). Altered peptide ligands (APLs), such as OVA-E1, are variants of the immunodominant SIINFEKL peptide (OVA257-264) and are used to modulate T-cell responses. The following tables summarize quantitative data from studies comparing the in vivo effects of high-affinity and low-affinity OVA peptides.
| Peptide Variant | Amino Acid Sequence | Affinity for OT-I TCR | In Vivo Effect on T-Cell Proliferation | Reference |
| OVA (N4) | SIINFEKL | High | Induces robust initial proliferation, but can lead to T-cell exhaustion. | [1] |
| OVA-E1 | EIINFEKL | High | Induces generation of OT-I CD8+ T cells in the thymus and periphery. | |
| OVA (V4) | SIIVFEKL | Low | Promotes greater proliferative responses in memory CD8+ T cells upon secondary challenge compared to high-affinity peptides. | [1] |
| OVA (Q4R7) | SIIQFERL | Intermediate | Promotes a significant increase in naive T-cell cellularity. | |
| OVA (T4) | SIITFEKL | Intermediate | Promotes a significant increase in naive T-cell cellularity. |
| In Vivo Outcome | High-Affinity Peptides (e.g., SIINFEKL, OVA-E1) | Low-Affinity Peptides (e.g., V4) | Reference |
| Antitumor Efficacy | Can be potent in inducing initial antitumor responses, but may lead to increased PD-1 expression on CD8+ T cells, impairing long-term efficacy.[2] Immunization with SIINFEKL can protect against subsequent tumor challenge.[3] | May lead to more sustained antitumor responses due to less T-cell exhaustion. Low-affinity primed memory CD8+ T cells mediate robust heterologous immunity.[1] | [1][2][3] |
| Memory T-Cell Response | High-affinity primed memory cells show less proliferation upon high-affinity rechallenge.[1] | Low-affinity primed memory cells exhibit greater proliferative responses to high-affinity rechallenge.[1] | [1] |
| Skin Graft Rejection | High-affinity priming correlates with faster skin graft rejection.[1] | Slower kinetics of graft rejection compared to high-affinity priming.[1] | [1] |
| Cytokine Production | Induces strong initial production of IFN-γ, IL-2, and TNFα. | Can induce a qualitatively different cytokine profile, sometimes with lower initial IFN-γ production. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following are representative protocols for key experiments cited in the comparison.
In Vivo Immunization with OVA Peptides
This protocol is adapted for inducing a CD8+ T-cell response in mice.
Materials:
-
OVA peptide (e.g., SIINFEKL, EIINFEKL)
-
Adjuvant (e.g., TiterMax, CpG oligonucleotides)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Preparation: Dissolve the OVA peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Adjuvant Emulsion: Emulsify the peptide solution with an equal volume of TiterMax adjuvant by vortexing or sonication until a stable emulsion is formed. For CpG adjuvants, co-administer with the peptide.
-
Immunization: Inject 100 µL of the emulsion subcutaneously at the base of the tail or in the footpad of C57BL/6 mice. A typical dose is 10-100 µg of peptide per mouse.[3]
-
Booster Immunizations: If required, booster immunizations can be given at 7-14 day intervals using the same protocol.
-
Analysis: Immune responses can be analyzed 7-10 days after the final immunization.
In Vivo Cytotoxicity (CTL) Assay
This assay measures the cytotoxic activity of peptide-specific CD8+ T cells in vivo.
Materials:
-
Splenocytes from naive C57BL/6 mice
-
OVA peptide of interest
-
CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Immunized and control (naive) mice
Procedure:
-
Target Cell Preparation:
-
Harvest splenocytes from a naive C57BL/6 mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with the target OVA peptide (e.g., 1 µg/mL) for 1 hour at 37°C. This will be the target population. The other population serves as an internal control.
-
Label the peptide-pulsed splenocytes with a high concentration of CFSE (CFSEhigh).
-
Label the non-pulsed splenocytes with a low concentration of CFSE (CFSElow).
-
-
Adoptive Transfer:
-
Mix equal numbers of CFSEhigh and CFSElow cells.
-
Inject the cell mixture (typically 10-20 x 106 total cells) intravenously into both immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Determine the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naive mice)] x 100
-
Where Ratio = (% CFSEhigh cells / % CFSElow cells)
-
Signaling Pathways and Experimental Workflows
TCR Signaling Pathway for High vs. Low-Affinity Peptides
The affinity of the peptide-MHC complex for the TCR dictates the strength and quality of the downstream signaling cascade, influencing T-cell fate and function.[5][6]
Caption: TCR signaling strength varies with peptide affinity.
Experimental Workflow for In Vivo Peptide Comparison
This diagram outlines the typical workflow for comparing the in vivo effects of different OVA peptides.
References
- 1. Low Affinity Memory CD8+ T Cells Mediate Robust Heterologous Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination with High-Affinity Epitopes Impairs Antitumor Efficacy by Increasing PD-1 Expression on CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strength and Numbers: The Role of Affinity and Avidity in the ‘Quality’ of T Cell Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling OVA-E1 Peptide
This document provides comprehensive safety, handling, and disposal protocols for the OVA-E1 peptide, designed for researchers, scientists, and professionals in drug development. The following procedures are intended to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Safety Precautions
The this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While some suppliers may classify it as a non-hazardous substance, it is crucial to handle it with care due to the lack of extensive toxicity data[2][3]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust, aerosols, and splashes[1][2]. |
| Hand Protection | Chemical-resistant protective gloves | To prevent skin contact[1][2][3]. |
| Body Protection | Impervious laboratory coat or clothing | To protect skin and personal clothing from contamination[1][2]. |
| Respiratory Protection | Suitable respirator | To be used when handling larger quantities, if dust or aerosol formation is likely, or in areas with inadequate ventilation[1][2][4][5]. |
Operational Protocols: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the this compound and to ensure the safety of laboratory personnel.
General Handling Procedures:
-
Always wear the recommended PPE before handling the peptide[3][6].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].
-
Do not eat, drink, or smoke in the area where the peptide is being handled[1].
-
After handling, wash hands and any exposed skin thoroughly[1].
Storage Conditions: The stability of the this compound is dependent on its form (lyophilized powder or in solution) and the storage temperature.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | 1 year | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and moisture[1][2][6]. |
| -80°C | 2 years | ||
| In Solvent | -20°C | 1 month | Store under nitrogen, away from moisture[2]. Avoid repeated freeze-thaw cycles[6]. |
| -80°C | 6 months |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling the this compound in a laboratory setting, from preparation to post-experiment cleanup.
Caption: Standard operating procedure for handling this compound.
Emergency and Disposal Plans
Immediate and appropriate action is required in the event of an accidental release or exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][3]. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with soap and water. If irritation persists, seek medical attention[1][2][3]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention[1][2][3][4]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2][3]. |
Accidental Release Measures
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as specified above[1][2].
-
For spills of the peptide solution, absorb with an inert, non-combustible material such as diatomite or universal binders[1][2][3].
-
For spills of the peptide powder, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal[3][4].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1][2].
-
Collect all contaminated materials for proper disposal[1][2].
Disposal Plan All waste containing the this compound must be treated as hazardous waste.
Caption: Step-by-step process for the safe disposal of this compound waste.
It is imperative to consult your institution's specific safety guidelines and the supplier's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. This compound|153316-01-9|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. peptide.co.jp [peptide.co.jp]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
